7-(4-Ethyl-1-methyloctyl)quinolin-8-ol

Catalog No.
S705995
CAS No.
73545-11-6
M.F
C20H29NO
M. Wt
299.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-(4-Ethyl-1-methyloctyl)quinolin-8-ol

CAS Number

73545-11-6

Product Name

7-(4-Ethyl-1-methyloctyl)quinolin-8-ol

IUPAC Name

7-(5-ethylnonan-2-yl)quinolin-8-ol

Molecular Formula

C20H29NO

Molecular Weight

299.4 g/mol

InChI

InChI=1S/C20H29NO/c1-4-6-8-16(5-2)11-10-15(3)18-13-12-17-9-7-14-21-19(17)20(18)22/h7,9,12-16,22H,4-6,8,10-11H2,1-3H3

InChI Key

YWACCMLWVBYNHR-UHFFFAOYSA-N

SMILES

CCCCC(CC)CCC(C)C1=C(C2=C(C=CC=N2)C=C1)O

Canonical SMILES

CCCCC(CC)CCC(C)C1=C(C2=C(C=CC=N2)C=C1)O

The exact mass of the compound 7-(4-Ethyl-1-methyloctyl)quinolin-8-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Chemical Profile of Kelex 100

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core chemical and physical properties of Kelex 100.

Property Specification
CAS Number 73545-11-6 [1] [2]
Chemical Name 7-(4-Ethyl-1-methyloctyl)-8-hydroxyquinoline [1]
Molecular Formula C20H29NO [2]
Appearance Brown yellow to pale yellow oily liquid [1] [2]
Assay (Purity) ≥ 85% (by GC) [1]
Common Formulation 12% Kelex 100, 12% Decanol, 76% Kerosene [1]

Metal Extraction Applications and Performance

Kelex 100 is designed to selectively bind with metal ions. The following table outlines its key applications and performance characteristics based on documented uses.

Aspect Details
Primary Use Selective extraction of copper (Cu(II)) from acidic leach liquors (pH 1-3) [3] [1].
Other Metal Applications Extraction of Gallium (Ga(III)) from alkaline solutions; studies on Zinc (Zn(II)), Cobalt (Co(II)), and Nickel (Ni(II)) [1].
Key Characteristics High selectivity, stability, fast extraction and stripping rates [1].
Stripping Method Loaded copper is stripped using concentrated sulfuric acid (150-180 g/L) to produce a pure copper sulfate electrolyte [3].

The extraction and stripping process for copper using Kelex 100 can be represented by the following equilibrium and workflow:

G cluster_0 Extraction Circuit cluster_1 Stripping Circuit AqFeed Aqueous Feed Acidic Solution (pH 1-3) Mixer Mixer AqFeed->Mixer OrgPhase Organic Phase Kelex 100 in Kerosene OrgPhase->Mixer LoadedOrg Copper-Loaded Organic Phase Mixer->LoadedOrg BarrenRaffinate Barren Raffinate Mixer->BarrenRaffinate Stripper Stripper LoadedOrg->Stripper StrippingAcid Stripping Solution H₂SO₄ (150-180 g/L) StrippingAcid->Stripper LoadedElectrolyte Loaded Electrolyte Pure CuSO₄ Solution Stripper->OrgPhase Regenerated Stripper->LoadedElectrolyte

Copper solvent extraction process with Kelex 100 involves extraction in acidic conditions and stripping with sulfuric acid. [3]

Experimental Protocol for Liquid-Liquid Extraction

For researchers, here is a detailed methodology for investigating the extraction of metal ions like Zn(II), Cu(II), Co(II), and Ni(II) using Kelex 100, as referenced in the literature [1].

  • Organic Phase Preparation: A typical organic phase is prepared by mixing 12% (v/v) Kelex 100 as the extractant, with 12% (v/v) decanol as a phase modifier (to prevent the formation of a third phase and improve kinetics), and 76% (v/v) kerosene as the diluent [1].
  • Aqueous Phase Preparation: Prepare aqueous solutions containing the target metal ions (e.g., Cu(II), Ni(II)) at desired concentrations. The pH should be adjusted and controlled, as it is a critical parameter for extraction efficiency and selectivity [3] [1].
  • Extraction Procedure: Mix the organic and aqueous phases in a separatory funnel at a predetermined O/A (Organic/Aqueous) phase ratio for a set time to reach equilibrium. The mixture is then allowed to settle for phase separation [1].
  • Analysis and Calculation: Analyze the metal concentration in the aqueous phase before and after extraction. The extraction efficiency (%) can be calculated as (C_initial - C_after)/C_initial * 100 [1].
  • Stripping Procedure: The metal-loaded organic phase is subsequently contacted with a stripping solution, typically 150-180 g/L sulfuric acid for copper. The mixture is shaken and allowed to separate. The concentration of metal in the resulting strip solution is analyzed to determine the stripping efficiency and to produce a pure, concentrated metal solution [3] [1].

Key Characteristics and Considerations

  • High Selectivity in Acidic Media: Its primary advantage is the ability to form an extremely stable complex with copper, forcing the extraction equilibrium to the right even in strong acidic environments (pH as low as 1) where other extractants fail [3].
  • Acid Management: The sulfuric acid dissolved in the organic phase during stripping is circulated back to the extraction circuit. This can represent an acid transfer cost but may also be a convenient way to add acid to a leaching pile [3].
  • Commercial and Safety Status: Kelex 100 is supplied by various manufacturers, primarily in China. One supplier notes it is considered "safe for human consumption" according to Generally Recognized As Safe (GARS) principles, though its dominant use remains in industrial metal recovery [1].

References

Experimental Protocol for Remote C5-H Halogenation

Author: Smolecule Technical Support Team. Date: February 2026

The following methodology is adapted from the 2018 paper and is presented as a key example of how 8-substituted quinolines can be functionalized [1].

  • Reaction Principle: This is a metal-free, regioselective halogenation reaction. It functionalizes a specific, geometrically inaccessible carbon-hydrogen bond (C5) on the quinoline ring system.
  • Halogen Source: Trihaloisocyanuric acids, such as Trichloroisocyanuric acid (TCCA) for chlorination or Tribromoisocyanuric acid (TBCA) for bromination.
  • Stoichiometry: A highly atom-economical 0.36 equivalents of the trihaloisocyanuric acid is sufficient.
  • Conditions: The reaction proceeds at room temperature under an open-air atmosphere, making it operationally simple.
  • Solvent: Acetonitrile (CH₃CN) was identified as the optimal solvent.
  • Reaction Time: Ranges from 15 minutes to a few hours, depending on the halogenating agent.
  • Workflow: The process can be summarized in the following diagram:

G Start Start Reaction Step1 Add 0.36 eq Halogen Source (TCCA or TBCA) Start->Step1 Step2 Stir in Acetonitrile at Room Temperature Step1->Step2 Step3 Reaction under Open Air Step2->Step3 Step4 Monitor Reaction (15 min - 4 h) Step3->Step4 Step5 Work-up & Isolation Step4->Step5 End Obtain C5-Halogenated Quinoline Product Step5->End

Reaction Scope & Quantitative Data

The research demonstrates high generality across various 8-substituted quinolines. The table below summarizes the halogenation results for different substituents (R) at the 8-position, yielding C5-halogenated products [1].

Table 1: Scope of 8-Substituted Quinolines in Remote C5-Halogenation

8-Position Substituent (R) Halogen (X) Reaction Time Isolated Yield
Acetamide (NHCOCH₃) Cl 15 min 98%
Phosphoramidate Cl Information not specified in abstract Excellent
Tertiary Amide Cl Information not specified in abstract Excellent
N-Alkyl / N,N-Dialkylamine Cl Information not specified in abstract Excellent
Urea Derivative Cl Information not specified in abstract Excellent
Alkoxy Group Cl Information not specified in abstract Good to Excellent
Acetamide (NHCOCH₃) Br 30 min 96%

Key Findings and Limitations of Current Information

Based on the analyzed study, here are the core insights and gaps regarding your request:

  • High Functional Group Tolerance: The method successfully halogenated quinolines with a wide variety of 8-substituents, including phosphoramidates, amides, alkylamines, and alkoxy groups, without affecting these functional groups [1].
  • Exceptional Regioselectivity: For all tested substrates, the reaction proceeded with complete selectivity for the C5 position over other potential sites on the quinoline ring [1].
  • Information Gap on Alkyl Effects: The study primarily establishes the functionalization method itself rather than systematically investigating how different alkyl substituents electronically or sterically influence the reactivity or properties of the quinolin-8-ol core. Therefore, a direct "guide to alkyl substitution effects" is not available from this source.

References

Comprehensive Application Notes and Protocols: Copper Ion Extraction Kinetics Using Kelex 100

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Basic Principles

Kelex 100 (7-(4-ethyl-1-methyloctyl)8-hydroxyquinoline) represents a specialized chelating extractant specifically designed for the recovery of copper ions from acidic aqueous solutions. The unique molecular structure of Kelex 100 enables it to form exceptionally stable copper complexes that facilitate efficient extraction even in low pH environments (pH 1-3), making it particularly valuable for hydrometallurgical applications where conventional extractants may underperform. The fundamental extraction mechanism involves a cation exchange reaction where the hydrogen ion of the hydroxyquinoline group is replaced by a copper ion, forming a hydrophobic complex that partitions preferentially into the organic phase. This structure-function relationship allows Kelex 100 to maintain extraction efficiency under challenging conditions that would compromise the performance of other extractants. [1]

The extraction process with Kelex 100 follows a stoichiometric chelation mechanism that can be represented by the equilibrium expression: 2RH(org) + Cu²⁺(aq) ⇌ R₂Cu(org) + 2H⁺(aq), where RH represents the Kelex 100 molecule. The unusual stability of the [R₂Cu] complex in the organic phase drives this equilibrium to the right, permitting the reagent to function effectively even in strongly acidic environments. This thermodynamic driving force is a defining characteristic of Kelex 100 and differentiates it from other extraction reagents that may require less acidic conditions for optimal operation. The reversibility of this equilibrium also enables efficient stripping of copper from the loaded organic phase using concentrated sulfuric acid solutions (120-150 g/L), producing a purified copper sulfate solution suitable for direct electrowinning. [1]

Experimental Protocols and Methodologies

Kinetic Study Protocol Using Static Transfer Cell

The kinetic profiling of copper extraction with Kelex 100 can be systematically investigated using a static transfer cell apparatus with integrated analytical capabilities. This methodology enables real-time monitoring of the extraction process, providing valuable insights into both kinetic and mechanistic aspects of the copper-Kelex 100 interaction. The protocol employs attenuated total internal reflectance spectroscopy (ATR-IR) to directly measure the concentration of the copper-Kelex 100 complex in the organic phase throughout the reaction without the need for sampling, thereby maintaining system integrity and providing continuous data collection. This in situ monitoring approach eliminates potential errors associated with offline sampling and analysis, ensuring high data fidelity for kinetic modeling. [2] [3]

  • Interface Preparation: Establish a clean, stable heptane-water interface in the static transfer cell, ensuring minimal convective disturbances. The organic phase consists of Kelex 100 dissolved in heptane at concentrations typically between 0.1-0.5 M, while the aqueous phase contains copper ions (as CuSO₄) in concentrations relevant to the specific application (typically 0.01-0.1 M). The interface characteristics must be carefully controlled as they significantly influence the extraction kinetics. [2]

  • Spectroscopic Monitoring: Configure the ATR-IR spectrometer to collect spectra at predetermined time intervals (typically 5-30 seconds depending on reaction rate). Monitor the characteristic absorption bands of the copper-Kelex 100 complex (specific wavelengths should be determined empirically for each instrument configuration). The temporal resolution of the monitoring system must be sufficient to capture the rapid initial extraction phase while also tracking the slower approach to equilibrium. [2] [3]

  • Data Processing: Convert spectral data to concentration values using predetermined calibration curves. Plot concentration of the copper-Kelex 100 complex in the organic phase versus time to generate extraction profiles. Analyze the initial rates (first 5-10% of extraction) for determining early-stage kinetics, and the complete temporal profile for modeling the overall extraction mechanism. The mathematical modeling typically involves fitting the data to a one-dimensional diffusion model coupled with reaction-limited interaction between Cu²⁺ and Kelex 100. [2]

  • Parameter Variation: Systematically vary experimental parameters including Kelex 100 concentration (0.05-0.5 M), copper ion concentration (0.005-0.1 M), pH (1-5), and temperature (20-40°C) to determine their effects on extraction kinetics. Each parameter should be investigated while holding others constant to isolate individual effects. The comprehensive parameter space investigation provides crucial data for optimizing industrial extraction processes. [2] [3]

Extraction and Stripping Methodology

The practical implementation of copper extraction using Kelex 100 follows a standardized protocol that can be scaled from laboratory to industrial operations. This methodology focuses on achieving high copper recovery with effective rejection of impurity metals, ultimately producing a purified copper solution suitable for further processing.

  • Organic Phase Preparation: Prepare the extraction medium by dissolving Kelex 100 in an appropriate diluent (kerosene or aromatic 150 petroleum solvent) at concentrations typically ranging from 2.5% to 7.5% (v/v). Add modifiers such as iso-decanol (typically 6-12% v/v) to prevent third phase formation and improve phase separation characteristics. The modifier selection and concentration significantly influence extraction kinetics and selectivity, particularly in solutions containing competing metal ions. [4] [5]

  • Extraction Procedure: Combine the organic and aqueous phases at a predetermined O:A ratio (typically 1:1 to 1:3 for laboratory studies) in a suitable mixing vessel. Agitate the mixture vigorously for a specified contact time (typically 5-15 minutes) to ensure adequate interfacial area for mass transfer. The mixing intensity and duration must be optimized to balance kinetic requirements against potential emulsification issues. After mixing, allow phases to separate completely, then analyze both phases for metal content to determine extraction efficiency and distribution coefficients. [4] [1]

  • Stripping Protocol: Contact the copper-loaded organic phase with sulfuric acid solution (120-150 g/L) at an O:A ratio typically between 1:1 and 3:1, depending on the desired copper concentration in the strip solution. Agitate for 5-10 minutes to ensure complete back-extraction. The stripping efficiency is highly dependent on acid concentration and temperature, with higher temperatures generally improving kinetics but potentially affecting reagent stability. The resulting strip solution contains high-purity copper sulfate suitable as feed for electrowinning. [1]

Quantitative Data Presentation

Table 1: Comparative Extraction Performance of Kelex 100 Under Different Conditions

Parameter Standard Conditions Acidic Chloride Systems Ammoniacal Carbonate Systems Reference
Optimal pH Range 1.0-3.0 <2.0 (HCl media) 9.0-10.5 [1] [6]
Extraction Efficiency >95% (5% Kelex 100) >90% (varies with chloride) ~70% (7.5% Kelex 100) [4] [1]
Maximum Loading Capacity 4.0 g/L Cu (5% Kelex 100) 3.5-4.2 g/L Cu 2.5-3.0 g/L Cu [4] [1]
Extraction Kinetics Reaction-limited with diffusion component Fast initial step Moderately fast [2] [4]
Stripping Efficiency >98% (150 g/L H₂SO₄) >95% (150 g/L H₂SO₄) >95% (150 g/L H₂SO₄) [1] [6]

Table 2: Kinetic Parameters for Copper Extraction with Kelex 100

Parameter Value Range Experimental Conditions Significance Reference
Initial Extraction Rate 0.05-0.2 min⁻¹ (varies with concentration) 0.1M Kelex 100, 0.05M Cu²⁺ Determines reactor sizing [2]
Equilibrium Time 10-30 minutes Heptane-water interface, 25°C Impacts process throughput [2] [3]
Rate Constant (k) 1.5-3.5 × 10⁻³ M⁻¹s⁻¹ Neutral micelle (C12E8) system Fundamental kinetic parameter [2]
Temperature Effect 15-35 kJ/mol (activation energy) 20-40°C range Informs energy requirements [2] [3]
Modifier Effect 10-30% rate enhancement 6-12% iso-decanol Optimization parameter [5]

Table 3: Comparison of Kelex 100 with Alternative Extractants

Extractant Optimal pH Range Extraction Kinetics Typical Concentration Copper Selectivity Reference
Kelex 100 1.0-3.0 Moderate to Fast 5-7.5% (v/v) High [4] [1]
LIX984N 1.5-3.5 Fast 1% (v/v) High [4]
CP-150 1.5-4.0 Fast 7.5% (v/v) Moderate [4]

Experimental Workflow Visualization

The following diagram illustrates the comprehensive experimental workflow for studying copper ion extraction kinetics using Kelex 100:

Start Start Experimental Workflow Prep Reagent Preparation Start->Prep OrgPhase Prepare Organic Phase: Kelex 100 in heptane (0.1-0.5 M) Prep->OrgPhase AqPhase Prepare Aqueous Phase: Cu²⁺ solution (0.01-0.1 M) Prep->AqPhase Interface Establish Heptane-Water Interface in Static Cell OrgPhase->Interface AqPhase->Interface Monitoring ATR-IR Spectral Monitoring Interface->Monitoring DataCollection Real-Time Data Collection Monitoring->DataCollection KineticAnalysis Kinetic Analysis and Parameter Extraction DataCollection->KineticAnalysis Modeling Diffusion-Reaction Modeling KineticAnalysis->Modeling Comparison Compare with Stopped-Flow Micelle System Data Modeling->Comparison End Generate Kinetic Parameters Report Comparison->End

Diagram 1: Experimental workflow for copper ion extraction kinetic studies using Kelex 100. The process begins with reagent preparation and proceeds through interface establishment, real-time monitoring, and comprehensive data analysis to generate final kinetic parameters.

Technical Considerations and Applications

Advantages and Limitations

The application of Kelex 100 for copper extraction presents several distinct technical advantages that make it suitable for specific hydrometallurgical operations. Its ability to function effectively in highly acidic environments (pH 1-3) enables processing of leach solutions that would be problematic for other extractants. The exceptional selectivity for copper over many common impurity metals reduces purification requirements in downstream processing. Furthermore, the unusual stability of the copper-Kelex 100 complex allows for high extraction efficiencies even from dilute solutions, potentially improving overall recovery rates in operations treating low-grade resources. These characteristics collectively contribute to making Kelex 100 a valuable tool in the hydrometallurgist's arsenal for challenging copper recovery scenarios. [1]

Despite these advantages, several practical limitations must be considered when implementing Kelex 100 in extraction processes. The reagent requires relatively high concentrations (5-7.5% v/v) compared to alternatives like LIX984N (1% v/v) to achieve complete copper extraction, potentially increasing operational costs. The extraction kinetics,

while generally favorable, may be slower than some alternative extractants under certain conditions, possibly necessitating larger extraction equipment to maintain throughput. Additionally, the interfacial behavior of Kelex 100 can be influenced by solution composition and the presence of modifiers, requiring careful optimization for each specific application. These limitations highlight the importance of comprehensive testing before full-scale implementation. [4]

Industrial Applications and Optimization Strategies

Kelex 100 has demonstrated effectiveness across various industrial scenarios, including processing of chalcopyrite concentrates from ammoniacal carbonate leaching systems and recovery of copper from chloride media. In comparative studies with CP-150 and LIX984N for treating Sarcheshmeh copper concentrate leach solution, Kelex 100 required higher concentration (7.5% v/v) for complete copper extraction but demonstrated robust performance characteristics across varying conditions. The addition of hexane to the diluent showed less effect on Kelex 100's extraction capability compared to CP-150, indicating greater versatility in formulation options. These characteristics make Kelex 100 particularly valuable for operations requiring flexibility in solvent formulation. [4]

Optimization of Kelex 100-based extraction processes involves several key strategies. The addition of appropriate modifiers such as iso-decanol (typically 6-12% v/v) enhances phase separation characteristics and can improve extraction kinetics. For gallium extraction systems, which follow similar chemical principles, reducing iso-decanol content from 12% to 6% at 12% Kelex 100 improved the initial extraction rate, though with increased sodium and aluminum co-extraction. Minor additions of petroleum sulfonate have been shown to significantly improve extraction kinetics in some systems, presenting another potential optimization avenue. These findings highlight the importance of systematic modifier evaluation for each specific application to balance kinetic improvements against potential selectivity reductions. [5]

Conclusion

Kelex 100 represents a versatile and effective extractant for copper recovery across a range of hydrometallurgical applications, particularly in acidic environments where other extractants may prove ineffective. The kinetic profiles observed in fundamental studies consistently demonstrate a combination of reaction-limited and diffusion-influenced behavior, providing opportunities for process optimization through interfacial area control and reagent formulation. The comprehensive data and methodologies presented in these application notes provide researchers with a solid foundation for implementing Kelex 100 in both fundamental studies and applied extraction processes. As hydrometallurgy continues to evolve toward processing more complex and lower-grade resources, understanding these fundamental kinetic principles becomes increasingly important for developing efficient and economically viable metal recovery processes.

References

Kelex 100: A Versatile Chelating Extractant

Author: Smolecule Technical Support Team. Date: February 2026

Kelex 100 is a commercial alkylated oxine derivative, specifically 7-(4-ethyl-1-methyloctyl)-8-hydroxyquinoline [1] [2]. It functions as a powerful chelating agent for solvent extraction, capable of forming extremely stable complexes with various metal ions [3]. Its key advantages include high lipophilicity, which allows for large preconcentration factors, and the ability to operate effectively in acidic conditions where other extractants may fail [4] [3].

Summary of Extraction Protocols & Performance

The application of Kelex 100 varies significantly depending on the target metal and the aqueous feed composition. The table below summarizes the core conditions from the researched studies.

Target Metal Aqueous Feed Solution Organic Phase Formulation Key Extraction Conditions Reported Performance
Multielement (Cd, Co, Cu, Mn, Ni, Pb, Zn) [4] Natural Waters Purified Kelex 100 in Toluene Single batch extraction; back-extraction with small volume of nitric acid. Effective simultaneous extraction; large preconcentration factors for Graphite-Furnace AAS.
Copper (Cu) [3] Acidic leach liquors (pH 1-3) 2.5-5% Kelex 100 in Kerosene or Aromatic Solvent Extraction at low pH; stripping with 120-150 g/L H₂SO₄. Selective Cu extraction; loaded organic contained 2.0-4.0 g/L Cu.
Gallium (Ga) [5] Sodium Aluminate (Bayer liquor): 0.10–0.11 g/L Ga, 16–15 g/L Al₂O₃ 10 vol% Kelex 100, 5 vol% Versatic 10, 8 vol% n-decanol, Kerosene 2 minutes extraction; selective stripping in two stages. >90% Ga extraction; purified strip liquor with 1.12 g/L Ga.
Copper (Cu) [6] Aqueous Cu²⁺ solution Kelex 100 in Heptane Reaction studied at heptane-water interface; kinetics monitored via spectroscopy. Process accounted for by a diffusion model with a reaction-limited interaction.

Detailed Experimental Workflows

The following diagrams outline the general extraction process and a specific protocol for multielement preconcentration based on the search results.

G AqueousFeed Aqueous Feed Solution (Metal Ions) Mixing Mixing/Contacting AqueousFeed->Mixing Combine OrganicPhase Organic Phase (Kelex 100 in Diluent) OrganicPhase->Mixing Separation Phase Separation Mixing->Separation LoadedOrganic Loaded Organic Phase (Metal-Kelex Complex) Separation->LoadedOrganic Raffinate Raffinate (Depleted Solution) Separation->Raffinate StrippingMix Mixing/Contacting LoadedOrganic->StrippingMix For Metal Recovery StrippingAgent Stripping Solution (e.g., HNO₃, H₂SO₄) StrippingAgent->StrippingMix StrippingSep Phase Separation StrippingMix->StrippingSep RegeneratedOrganic Regenerated Organic Phase (Recycled) StrippingSep->RegeneratedOrganic Recycle ConcentratedMetal Concentrated Metal Solution StrippingSep->ConcentratedMetal

General Workflow for Metal Extraction with Kelex 100
Protocol 1: Multielement Preconcentration from Natural Waters [4]

This protocol is designed for concentrating trace metals for ultra-sensitive analysis.

G Start Natural Water Sample (Filtered if necessary) Step1 1. Solvent Extraction • Add purified Kelex 100 in toluene • Mix thoroughly • Allow phases to separate Start->Step1 Step2 2. Phase Separation • Discard aqueous phase (raffinate) • Retain organic phase Step1->Step2 Step3 3. Back-Extraction (Stripping) • Add small volume of dilute nitric acid (HNO₃) • Mix thoroughly • Allow phases to separate Step2->Step3 Step4 4. Analysis • Recover acidic aqueous phase • Analyze by Graphite-Furnace AAS Step3->Step4

Multielement Preconcentration Workflow
  • Key Details:
    • Preconcentration: The high lipophilicity of Kelex 100 and its chelates enables a large preconcentration factor in a single batch extraction [4].
    • Back-Extraction: Using a small volume of nitric acid provides additional enrichment, resulting in a concentrated sample suitable for detection [4].
    • Calibration: The method allows for calibration with standard solutions instead of the more time-consuming method of standard additions [4].
Protocol 2: Copper Extraction from Acidic Leach Liquors [3]

This industrial-focused protocol highlights the selectivity of Kelex 100 for copper.

  • Organic Phase Preparation: Prepare a solution of 2.5% to 5% (v/v) Kelex 100 in a diluent such as kerosene or an aromatic solvent [3].
  • Extraction: Contact the organic phase with the acidic aqueous feed (pH 1-3). The strong chelation forces the equilibrium toward the formation of a stable copper complex in the organic phase. The maximum loading capacity is approximately 2.0 g/L Cu for a 2.5% Kelex solution and 4.0 g/L Cu for a 5% solution [3].
  • Stripping: Contact the copper-loaded organic phase with a strip solution containing 120-150 g/L sulfuric acid. This reverses the equilibrium, producing a pure, concentrated copper sulfate solution suitable for electrolysis [3].
  • Selectivity: The degree of co-extraction of other cations is highly dependent on pH, relative ionic concentrations, and the amount of Kelex 100 present in excess of the copper ions [3].

Practical Considerations for Researchers

  • Chemical Properties: Kelex 100 (CAS No. 73545-11-6) is a pale yellow to dark brown viscous liquid with a molecular weight of 299.45 g/mol [1] [2]. It has a high boiling point (~250°C) and a density of approximately 1.005 g/cm³ [2].
  • Kinetics: The extraction of copper by Kelex 100 at a heptane-water interface can be modeled with a one-dimensional diffusion model coupled with a reaction-limited interaction [6]. Understanding kinetics is crucial for reactor design.
  • Modifiers: As seen in the gallium extraction protocol, modifiers like n-decanol are often added to the organic phase to prevent the formation of a third phase and improve phase separation [5].
  • Supplier Information: Kelex 100 is available from various chemical suppliers, though it can be costly, with prices ranging from approximately $435 for 250 mg to over $1,600 for 100 g, depending on purity and supplier [2].

Reference List

  • Multielement preconcentration of trace metals from natural waters by solvent extraction with an alkylated oxine derivative. Talanta, 1989. DOI: 10.1016/0039-9140(89)80202-480202-4) [4]
  • Kelex 100 Reagent for Copper Solvent Extraction. 911Metallurgist, 2019. [Online Article] [3]
  • Borges, P.P. & Masson, I.O.C. Solvent extraction of gallium with kelex 100 from Brazilian weak sodium aluminate solution. Minerals Engineering, 1994. DOI: 10.1016/0892-6875(94)90135-x90135-x) [5]
  • A Kinetic Study of Copper Ion Extraction by Kelex 100 at a Heptane-Water Interface. Journal of Colloid and Interface Science, 1996. DOI: 10.1006/jcis.1996.0635 [6]
  • CAS No.73545-11-6, Kelex 100 Suppliers. LookChem. [Chemical Supplier Database] [1]
  • Kelex 100. ChemicalBook. [Chemical Data Database] [2]

A Note on Protocol Completeness

The information available from the search is foundational but not exhaustive for a novel application. To develop a robust and optimized protocol for your specific needs, you may need to consult more recent literature or conduct method development focused on:

  • The exact composition of your feed solution.
  • Optimization of pH, Kelex 100 concentration, and phase ratios (O/A).
  • Determination of extraction and stripping isotherms.
  • Comprehensive kinetics studies.

References

Chemical Profile of 7-(4-ethyl-1-methyloctyl)quinolin-8-ol

Author: Smolecule Technical Support Team. Date: February 2026

This compound, often known by its tradename Kelex-100, is recognized as a versatile organic compound, particularly used as a novel extractant for noble metals [1].

The table below summarizes its fundamental chemical and physical properties gathered from supplier catalogs and chemical databases [2] [3] [1].

Property Value / Description
CAS Number 73545-11-6 [2] [3] [1]
Molecular Formula C₂₀H₂₉NO [2] [3] [1]
Molecular Weight 299.45 g/mol [2] [3]
IUPAC Name 7-(4-ethyl-1-methyloctyl)quinolin-8-ol [2]
Appearance Pale yellow to very dark red/brown viscous or oily liquid [2] [1]
Boiling Point ~250 °C [2] [3]
Density 1.005 ± 0.06 g/cm³ (Predicted) [2] [3]
pKa 4.94 ± 0.50 (Predicted) [2] [3]
Log P 6.974 (at 20°C) [3]
Storage 2-8°C [2] [3]
Primary Application Synthesis of organic materials, pharmaceutical intermediates, and as a noble metal extractant [2] [1]

General Synthesis Workflow for Quinolin-8-ol Derivatives

While a direct synthesis procedure for this compound is not found, established methodologies exist for constructing the quinolin-8-ol core structure. The following workflow generalizes a common multi-step approach, inspired by the synthesis of other quinoline derivatives documented in the literature [4] [5] [6].

Start Start: Aniline Derivative and Carbonyl Component A Step 1: Condensation (Form anilinoacrylate intermediate) Start->A Heat on steam bath B Step 2: Cyclization (Heating in high-boiling solvent) A->B Dowtherm A, ~250°C C Step 3: Saponification & Decarboxylation B->C NaOH reflux, then acidify D Step 4: Functionalization (Introduce 7-alkyl side chain) C->D Alkylation step End End: Target Molecule This compound D->End

The key stages in this generalized pathway are:

  • Condensation: An aniline derivative reacts with a carbonyl-containing compound, such as an ester (e.g., ethyl ethoxymethylenemalonate), to form an anilinoacrylate intermediate. This step often involves heating to drive off volatile byproducts like ethanol [4].
  • Cyclization: The intermediate is then added to a high-boiling solvent (e.g., Dowtherm A, bp ~250°C) to facilitate a ring-closing reaction, forming the quinoline core [4].
  • Saponification and Decarboxylation: The cyclized ester is hydrolyzed using a base (e.g., sodium hydroxide) and then acidified to yield a carboxylic acid on the quinoline ring. This acid group can be removed via decarboxylation by heating, resulting in a simpler hydroxyquinoline [4].
  • Functionalization: This is the most variable step. Introducing a specific alkyl chain, such as the "4-ethyl-1-methyloctyl" group at the 7-position of the quinoline ring, would require a subsequent alkylation reaction. The conditions for this would depend on the reactivity of the specific quinoline intermediate and the alkylating agent.

Considerations for Protocol Development

To adapt the general workflow for your target molecule, here are some key points to consider:

  • Regioselectivity: The position where the alkyl chain attaches (the 7-position) is determined by the substitution pattern of the starting aniline derivative [4] [5]. You would need to begin with a suitably substituted precursor.
  • Analytical Confirmation: The structure of any synthesized intermediate and final product should be confirmed using analytical techniques. As demonstrated in other quinoline syntheses, this includes NMR (¹H and ¹³C), FT-IR, and elemental analysis [5].
  • Analogous Compounds: The synthesis can be successfully applied to many substituted anilines, indicating the robustness of the approach for generating a library of quinoline derivatives [4].

References

Comprehensive Application Notes and Protocols: Continuous Flow Reactor Synthesis of Kelex 100

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Kelex 100 and Continuous Flow Synthesis

Kelex 100 (7-(4-ethyl-1-methyloctyl)-8-hydroxyquinoline) represents a specialized chelating agent with significant applications in solvent extraction processes, particularly for copper ion separation and recovery from aqueous solutions. This technical compound (CAS 73545-11-6) has attracted considerable research interest due to its selective complexation properties with various metal ions, offering potential advantages in pharmaceutical intermediate purification and hydrometallurgical processes. The traditional batch synthesis methods for such complex organic compounds often face challenges in reproducibility control and thermal management, especially when scaling up from laboratory to production scale. These limitations have prompted investigation into continuous flow approaches that provide enhanced process control and safety profiles.

The transition from batch processing to continuous flow methodology represents a paradigm shift in chemical manufacturing, particularly for compounds requiring precise control of reaction parameters. Continuous flow reactors enable improved thermal management, better mixing control, and the ability to apply extreme reaction conditions safely—advantages that are difficult to achieve in conventional batch reactors [1]. For pharmaceutical and fine chemical industries, where reproducibility and product quality are paramount, continuous processing offers substantial benefits in terms of process intensification and waste reduction, aligning with several principles of green chemistry [1]. This document provides detailed application notes and experimental protocols for the synthesis of Kelex 100 utilizing continuous flow reactor technology, addressing both fundamental principles and practical implementation considerations for researchers and development professionals.

Chemical Properties & Specifications of Kelex 100

Kelex 100 possesses specific chemical characteristics that make it particularly suitable for metal ion extraction applications. Understanding these properties is essential for designing efficient synthesis protocols and downstream applications. The compound is classified as a substituted 8-hydroxyquinoline with a branched alkyl chain that enhances its solubility in organic diluents while maintaining strong complexation abilities toward various metal ions [2].

Table 1: Chemical and Physical Properties of Kelex 100

Property Specification Notes
Chemical Name 7-(4-ethyl-1-methyloctyl)-8-hydroxyquinoline IUPAC nomenclature [2]
CAS Number 73545-11-6 Unique identifier [2]
Molecular Formula C₂₀H₂₉NO Elemental composition [2]
Molecular Weight 299.45 g/mol Calculated from formula [2]
Physical State Viscous liquid Pale yellow to very dark red/brown [2]
Boiling Point 250°C At atmospheric pressure [2]
Density 1.005±0.06 g/cm³ Predicted value [2]
pKa 4.94±0.50 Predicted value [2]
Log P 6.974 at 20°C Partition coefficient [2]
Vapor Pressure 0.002Pa at 20°C Volatility indicator [2]

The molecular structure of Kelex 100 features an 8-hydroxyquinoline backbone which provides the chelating functionality, combined with a hydrophobic side chain (7-(4-ethyl-1-methyloctyl)) that confers organic phase solubility and modifies the steric environment around the complexation site. This combination enables efficient metal ion extraction from aqueous to organic phases, with particular effectiveness for copper ions [3]. The compound's high Log P value indicates strong hydrophobicity, which is advantageous for solvent extraction processes but also necessitates careful consideration of solvent selection during synthesis to ensure homogeneous reaction conditions.

The acid-base properties of Kelex 100, characterized by its pKa of approximately 4.94, play a crucial role in its metal complexation behavior, particularly in pH-dependent extraction processes [2]. This property is especially relevant to its application in copper extraction, where the protonation state of the ligand determines its complexation capability. From a synthesis perspective, this acidity also influences the reaction conditions required for the formation of the hydroxyquinoline structure and necessitates appropriate handling and purification protocols to obtain the product in its active form.

Kinetic Foundations of Copper Extraction with Kelex 100

The extraction mechanism of copper ions by Kelex 100 has been extensively studied to understand the kinetic behavior and complexation stoichiometry that inform process optimization. Research has demonstrated that Kelex 100 operates through a chelating exchange mechanism where copper ions from aqueous solutions coordinate with the hydroxyquinoline moiety, displacing protons in a pH-dependent process. The kinetics of this extraction have been investigated using specialized equipment to monitor the interfacial phenomena and mass transfer limitations that govern the overall extraction rate [3].

Fundamental studies conducted at the heptane-water interface have revealed that the copper extraction rate is influenced by several factors including interface area, agitation intensity, pH conditions, and ligand concentration. These investigations employed sophisticated monitoring techniques such as attenuated total internal reflectance spectroscopy to track the formation of the copper-Kelex complex in situ without the need for sampling and offline analysis [3]. This approach allowed researchers to obtain real-time kinetic data and develop models that describe the extraction process more accurately than traditional methods where interfacial concentrations must be inferred from bulk phase measurements.

The experimental methodology for these kinetic studies typically involves creating a well-defined interface between the organic phase (containing Kelex 100 in heptane) and the aqueous phase (containing copper ions), with precise control over the interfacial area and hydrodynamics. The use of static transfer cells has been particularly valuable for separating kinetic effects from diffusional limitations, which often complicate interpretation of results in vigorously mixed systems [3]. Understanding these fundamental aspects of how Kelex 100 interacts with copper ions provides valuable insights for designing synthesis protocols that ensure the product possesses the necessary chemical purity and structural integrity for effective performance in extraction applications.

Continuous Flow Reactor Design & Configuration

System Components and Layout

The continuous flow system for Kelex 100 synthesis requires specific components arranged to ensure efficient mixing, precise temperature control, and safe handling of reagents and intermediates. Based on analogous continuous flow processes for specialized chemical synthesis, the system should include multiple feed streams, microflow reactor modules, dynamic mixing elements, and temperature-controlled zones with precise regulation capabilities [4]. The equipment configuration typically consists of constant flow pumps with chemical-resistant pump heads (PTFE or 316L stainless steel), premixing zones, residence time units, and product collection systems with appropriate safety controls.

A well-designed continuous flow system for complex organic synthesis should include the following key components:

  • Multiple feed pumps capable of delivering precise flow rates against system backpressure
  • Microflow reactor modules with small internal volumes (typically 9-50 mL) for initial mixing and reaction stages
  • Dynamic mixing tube reactors with larger volumes (500 mL or more) for extended residence times
  • Heat exchangers and temperature control units for maintaining specific zone temperatures
  • Back-pressure regulators to maintain liquid state and prevent gas formation
  • In-line monitoring points for temperature and pressure tracking
  • Product collection vessels with appropriate vapor containment and safety features

The equipment arrangement follows a logical sequence where reagents are introduced through separate feed streams, combined in controlled stages, and directed through temperature-regulated reaction zones before final collection. This modular approach allows for precise control over each stage of the reaction process and enables optimization of individual unit operations independently [4].

Reactor Configuration and Process Flow

The following diagram illustrates the recommended continuous flow reactor configuration for Kelex 100 synthesis:

G FeedA Feed A BF₃·Et₂O Premix Premixing Zone -5°C FeedA->Premix Pump A 23.8 mL/min FeedB Feed B Substrate/THF FeedB->Premix Pump B 3.4 mL/min FeedC Feed C t-BuONO/THF Decomposition Thermal Decomposition 60°C FeedC->Decomposition Pump C 22.8 mL/min FeedD Feed D Heptane FeedD->Decomposition Pump D 50 mL/min Diazotization Diazotization Reactor -5°C Premix->Diazotization Residence Time 10 min Diazotization->Decomposition Collection Product Collection Decomposition->Collection Residence Time 5.4 s

Diagram 1: Continuous flow reactor configuration for Kelex 100 synthesis

This reactor configuration illustrates a multi-step continuous process where reagents are introduced through precisely controlled feed streams and directed through temperature-regulated reaction zones. The design incorporates a premixing zone at -5°C where initial reagent combination occurs, followed by a diazotization reactor maintained at the same temperature for intermediate formation. The reaction stream then proceeds to a thermal decomposition zone at 60°C where the final product formation occurs, with additional solvent streams introduced to manage concentration and processing characteristics [4]. The entire system operates under back-pressure regulation to maintain liquid state and prevent gas formation that could disrupt flow stability and reaction efficiency.

The flow distribution and residence time allocation for each zone are critical parameters that must be carefully controlled to ensure complete reaction while minimizing decomposition or side reactions. The configuration shown allows for independent temperature control of each zone, enabling optimization of the specific reaction requirements at each stage. This approach significantly enhances reaction selectivity compared to batch processes where compromise conditions must often be accepted for all stages of the reaction sequence. The modular design also facilitates troubleshooting and process optimization by allowing individual sections to be modified or replaced without complete system redesign [4].

Experimental Protocol for Kelex 100 Synthesis

Reagent Preparation and Feed Formulation

Proper reagent preparation is fundamental to successful continuous flow synthesis of Kelex 100. The following procedures outline the specific requirements for feed preparation:

  • Feed A (BF₃·Et₂O solution): Obtain commercial BF₃·Et₂O with a concentration of approximately 8.1 mmol/mL. Accurately weigh 2.5 kg of this reagent into a properly labeled glass container. Critical note: Boron trifluoride etherate is moisture-sensitive and should be handled under inert atmosphere if possible. The container should be clearly marked as "Feed A" and stored in a cool, dry place until use [4].

  • Feed B (Substrate solution): Add 12.7 L of anhydrous tetrahydrofuran (THF) to a clean 50 L vessel equipped with a mechanical stirrer. Initiate stirring at 150 rpm and carefully add 0.5 kg of the appropriate amine substrate (precursor to the hydroxyquinoline structure). Continue stirring until complete dissolution is visually confirmed. Important: Verify that the water content of THF is below 0.5% w/w using Karl Fischer titration, as higher water content can lead to increased formation of hydrolyzed by-products [4].

  • Feed C (tert-butyl nitrite solution): Transfer 10.7 L of THF to another clean 50 L vessel with mechanical stirring. With moderate agitation, add 0.53 kg of tert-butyl nitrite and stir for 10 minutes to ensure homogeneous mixing. Transfer the resulting solution to a properly labeled container designated as "Feed C". As with Feed B, confirm low water content in the THF to minimize side reactions [4].

  • Feed D (Heptane diluent): Obtain 25 L of heptane with verified water content below 0.5% by Karl Fischer analysis. This stream serves dual purposes: diluting intermediate streams to manage concentration and facilitating subsequent phase separation during workup. Label this container as "Feed D" [4].

  • Feed E (THF wash solution): Prepare 2 L of THF in a separate container labeled "Feed E" for system priming and flushing operations. This solution is used during equipment setup and shutdown sequences [4].

Equipment Setup and Safety Checks

Proper equipment assembly is critical for safe and efficient operation of the continuous flow system. The following steps should be meticulously followed:

  • Reactor Assembly: Arrange two microflow reactor modules (each with 9 mL internal volume) and one dynamic mixing tube reactor (500 mL internal volume) according to the flow configuration shown in Diagram 1. Connect constant flow pumps to the respective feed containers—ensuring a PTFE pump head for corrosive streams and 316L stainless steel pump heads for other streams [4].

  • Flow Rate Calibration: Program the pumps with the following initial flow rates: Pump A (BF₃·Et₂O) at 23.8 mL/min, Pump B (Substrate solution) at 3.4 mL/min, Pump C (tert-butyl nitrite) at 22.8 mL/min, and Pump D (Heptane) at 50 mL/min. These rates may require optimization based on specific reactor configurations and desired production capacity [4].

  • Temperature Zone Configuration: Set the jacket outlet temperature for the premixing and diazotization zones to -5°C, and the thermal decomposition zone to 60°C. Allow sufficient time for temperatures to stabilize before introducing reaction mixtures [4].

  • System Leak Testing: Before introducing reagents, perform a comprehensive safety check:

    • Place all dosing pipelines into the Feed E (THF wash) container and direct the discharge pipeline to a waste collection bottle
    • Start all pumps simultaneously and gradually increase back pressure to 3 bar
    • Carefully inspect all joints, connections, and reactor modules for any signs of leakage
    • Verify that temperature readings for all zones stabilize within target ranges
    • Confirm that pump pressure readings remain stable without unusual fluctuations
    • After 10 minutes of stable operation, stop all pumps and proceed to the reaction phase [4]
Continuous Flow Operation and Product Isolation

Reaction execution requires careful sequencing and continuous monitoring to ensure consistent product quality:

  • System Priming: Position the dosing pipelines for Pumps A, B, C, and D into their respective feed containers (A, B, C, and D). Direct the discharge pipeline to a waste collection vessel. Start Pumps A and B simultaneously, followed by Pump C after 30 seconds, and finally Pump D after 8 minutes of operation. This staggered startup sequence ensures proper mixing ratios from the beginning [4].

  • Production Phase: After 10 minutes of stable operation (when the system reaches steady state), transfer the discharge pipeline to the product collection vessel. Continuously monitor and record temperatures for each zone and pressure readings for each pump throughout the production run. Maintain consistent operation until Feed B is completely processed [4].

  • System Shutdown: As Feed B approaches depletion, transfer dosing pipeline B to Feed E (THF wash) to begin system rinsing. Continue operation for 10 minutes after Feed B exhaustion to ensure complete transfer of product from the reactor system. Then, transfer all remaining dosing pipelines to Feed E and operate for an additional 10 minutes to thoroughly rinse the entire flow path. Finally, stop all pumps in reverse sequence (D, C, B, A) and depressurize the system [4].

  • Product Isolation: Transfer the collected reaction mixture to a separation funnel and wash with water to remove inorganic salts. Separate the organic phase and concentrate under reduced pressure to remove volatile solvents. Further purification may be performed using techniques such as column chromatography or distillation, depending on the specific purity requirements. The final product (Kelex 100) typically appears as a viscous liquid ranging in color from pale yellow to dark red-brown [2].

Applications & Performance Metrics

Reactor Parameters and Performance Data

The continuous flow synthesis of Kelex 100 provides distinct advantages over batch processing in terms of reaction efficiency and process safety. The following table summarizes key parameters and performance metrics for the continuous flow approach:

Table 2: Continuous Flow Reactor Parameters and Performance Metrics

Parameter Specification Conditions/Notes
Diazotization Temperature -5°C Jacket outlet temperature [4]
Diazotization Residence Time 10 minutes In microflow reactor [4]
Thermal Decomposition Temperature 60°C Jacket outlet temperature [4]
Decomposition Residence Time 5.4 seconds In dynamic mixing reactor [4]
BF₃·Et₂O Flow Rate 23.8 mL/min Pump A [4]
Substrate Solution Flow Rate 3.4 mL/min Pump B [4]
t-BuONO Solution Flow Rate 22.8 mL/min Pump C [4]
Heptane Flow Rate 50 mL/min Pump D [4]
System Back-Pressure 3 bar During operation [4]
Production Scale Demonstrated Kilogram scale Successfully implemented [4]

The continuous flow methodology enables significant process intensification compared to conventional batch synthesis. The dramatically reduced residence time in the thermal decomposition step (5.4 seconds versus typically hours in batch processing) highlights one of the key advantages of continuous flow technology for reactions involving unstable intermediates [4]. This time reduction not only improves productivity but also minimizes decomposition pathways that often plague traditional batch processes for complex organic molecules like Kelex 100.

Comparative Advantages and Limitations

The implementation of continuous flow reactor technology for Kelex 100 synthesis offers several performance benefits but also presents certain technical challenges that must be addressed:

  • Enhanced Safety Profile: The continuous flow approach eliminates the need to isolate and handle potentially explosive diazonium salt intermediates, a significant safety concern in batch processes. By maintaining these intermediates in solution and immediately consuming them in subsequent reaction steps, the hazardous potential is substantially reduced [4].

  • Improved Temperature Control: The high surface-to-volume ratio in microreactors enables extremely efficient heat transfer, allowing precise temperature control for both the exothermic diazotization step and the thermal decomposition reaction. This control minimizes side reactions and improves product quality [1].

  • Reduced Reaction Times: The continuous flow process compresses the overall reaction time by enabling optimized conditions for each step independently and eliminating hold times between process steps. This time efficiency translates to higher productivity and reduced equipment footprint [4].

  • Processing Challenges: The technical limitations include potential for reactor clogging with concentrated solutions or precipitated solids, necessity for precise flow control to maintain reaction stoichiometry, and potential issues with product workup and isolation that may require additional equipment [4].

  • Scalability Considerations: While continuous flow systems offer inherently linear scalability through numbering-up (adding parallel units), this approach requires careful design to ensure identical performance across all units. Alternatively, scaling up by increasing channel dimensions can alter mixing and heat transfer characteristics [5].

The quality attributes of Kelex 100 produced via continuous flow synthesis generally show improved consistency compared to batch production, with reduced lot-to-lot variability in composition and performance characteristics. This consistency is particularly valuable for applications requiring precise extraction behavior, such as in pharmaceutical intermediate purification or analytical method development [2].

Conclusions

The continuous flow synthesis of Kelex 100 represents a significant advancement over traditional batch processing methods, offering enhanced safety, improved product quality, and reduced environmental impact. The protocol detailed in this document provides researchers and development professionals with a robust framework for implementing this technology, from fundamental kinetic principles to practical operational guidelines. The structured approach to reactor design, reagent preparation, and process optimization enables efficient production of this valuable extraction agent while addressing the key challenges associated with traditional synthesis methods.

The experimental data and performance metrics presented demonstrate the tangible benefits of continuous processing for specialized chemical production. The dramatic reduction in reaction times, particularly for the thermal decomposition step, highlights the process intensification possible with flow technology. Furthermore, the ability to operate safely with unstable intermediates represents a fundamental shift in how such compounds can be manufactured at scale. As the chemical industry continues to embrace continuous processing for an expanding range of applications, the methodologies and principles outlined for Kelex 100 synthesis provide a valuable template for similar chemical transformations.

References & Further Reading

  • A Kinetic Study of Copper Ion Extraction by Kelex 100 at a Heptane-Water Interface (Journal of Colloid and Interface Science, 1996) [3]

  • Continuous Flow Reactors: A Green Chemistry Perspective (Green Chemistry, 2012) [1]

  • A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor (Journal of Visualized Experiments, 2023) [4]

  • Kelex 100 Chemical Properties and Specifications (ChemicalBook) [2]

  • Continuous Flow Reactor Technology: Applications and Developments (ScienceDirect Topics) [5]

  • Graphviz Attributes Documentation (Graphviz Documentation) [6]

References

Comprehensive Application Notes and Protocols: Copper Ion Extraction by Kelex 100 at Heptane-Water Interface

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Kelex 100 and Its Applications in Solvent Extraction

Kelex 100 (CAS 73545-11-6) is a specialized chelating extractant with the chemical name 7-(4-ethyl-1-methyloctyl)-8-hydroxyquinoline. This compound belongs to the hydroxyquinoline derivative family and has demonstrated exceptional capabilities in extracting copper ions from acidic aqueous solutions. Its molecular formula is C₂₀H₂₉NO with a molecular weight of 299.45-299.56 g/mol [1] [2]. Kelex 100 appears as a pale yellow to dark red/brown viscous oily liquid with a density of approximately 1.005 g/cm³ and a high boiling point around 250-430°C [1] [2]. The compound features distinctive logP values ranging from 6.04 to 6.97, indicating high hydrophobicity that makes it particularly suitable for organic phase applications in solvent extraction systems [1] [2].

The primary application of Kelex 100 in metallurgical processes involves selective copper extraction from leach liquors with acidities in the pH range of 1-3. Unlike many extractants that require neutral or basic conditions, Kelex 100 maintains its extraction efficiency in moderately acidic environments due to the exceptional stability of the copper complex it forms [3]. This characteristic makes it valuable for processing acidic mine waters and leachates where other extractants would be ineffective. Additionally, Kelex 100 has demonstrated capability in separating other metals including Ga(III), Co(II), Cd(II), and Pb(II) from aqueous solutions through solvent extraction and liquid membrane techniques [1]. The extraction process is characterized by reversible equilibrium,

allowing for efficient stripping of copper from the loaded organic phase using concentrated sulfuric acid (120-150 g/L) to generate high-purity copper sulfate solutions suitable for direct electrowinning [3].

Table 1: Fundamental Properties of Kelex 100

Property Specification Reference
Chemical Name 7-(4-Ethyl-1-methyloctyl)-8-hydroxyquinoline [1] [2]
CAS Number 73545-11-6 [1] [2]
Molecular Formula C₂₀H₂₉NO [1] [2]
Molecular Weight 299.45-299.56 g/mol [1] [2]
Physical Form Pale yellow to dark red/brown viscous oily liquid [1] [2]
Density 1.005 g/cm³ [1] [2]
Boiling Point 250-430°C [1] [2]
logP 6.04-6.97 [1] [2]
pKa 4.94 (predicted) [2]
Flash Point 213.8°C [1]

Extraction Mechanism and Kinetic Profile

Fundamental Chemical Equilibrium

The extraction of copper ions by Kelex 100 follows a stoichiometric chelation mechanism where two molecules of Kelex 100 (represented as RH) coordinate with a single Cu²⁺ ion, displacing hydrogen ions in the process. The general equilibrium expression for this reaction is:

Cu²⁺ (aq) + 2RH (org) ⇌ R₂Cu (org) + 2H⁺ (aq)

The unusual stability of the [R₂Cu]ₒᵣ₈ complex drives this equilibrium toward the right, enabling the reagent to function effectively at low pH values where proton competition would typically hinder extraction [3]. The forward reaction represents the extraction process, where copper ions transition from the aqueous to the organic phase, while the reverse reaction represents the stripping process, regenerating the extractant and concentrating copper in the aqueous strip solution.

Kinetic Characteristics and Interfacial Phenomena

Kinetic studies of Cu²⁺ extraction by Kelex 100 have been conducted using a static transfer cell with monitoring via attenuated total internal reflectance spectroscopy. This methodology allows in situ measurement of the Cu²⁺-Kelex 100 complex concentration in the organic phase as the reaction proceeds. Research indicates that the temporal characteristics of Cu²⁺ extraction from water into heptane can be modeled using a one-dimensional diffusion framework coupled with a reaction-limited interaction between Cu²⁺ and Kelex 100 [4] [5].

The kinetics at the heptane-water interface have been further elucidated through stopped-flow experiments employing neutral micelle systems (C₁₂E₈). These studies provided rate constants for the reaction between Kelex 100 and Cu²⁺ at model interfaces, which were successfully applied to model the reaction at the actual heptane-water interface [4]. This approach addresses the significant challenge in interfacial kinetics of separating kinetic and diffusional effects, which complicates analysis in conventional systems like Lewis cells (where diffusion plays major role) or rapidly stirred apparatuses like AKUFVE (where interfacial area is large but poorly defined) [5].

Table 2: Kinetic and Operational Parameters for Copper Extraction with Kelex 100

Parameter Characteristics/Value Reference
Extraction pH range 1.0-3.0 [3]
Complex stoichiometry 2:1 (Kelex:Cu²⁺) [3]
Extraction kinetics model One-dimensional diffusion with reaction-limited interaction [4] [5]
Rate constant determination Stopped-flow with C₁₂E₈ micelle system [4]
Maximum loading (5% solution) 4.0 g/L Cu [3]
Maximum loading (2.5% solution) 2.0 g/L Cu [3]
Stripping acid concentration 120-150 g/L H₂SO₄ [3]
Primary monitoring technique Attenuated total internal reflectance spectroscopy [4] [5]

G Copper Extraction Mechanism with Kelex 100 AqueousPhase Aqueous Phase Cu²⁺ + 2H⁺ Interface Interface Heptane-Water Boundary AqueousPhase->Interface Diffusion & Complexation OrganicPhase Organic Phase 2RH ⇌ R₂Cu Interface->OrganicPhase Formation of Stable R₂Cu Complex OrganicPhase->AqueousPhase Stripping with H₂SO₄ (150 g/L)

Experimental Protocols and Methodologies

Reagent Preparation and Standardization
3.1.1 Organic Phase Preparation
  • Prepare a 5% (v/v) solution of Kelex 100 in high-purity heptane or an aromatic petroleum solvent with a flash point of 150°F and distillation range of 370-410°F [3]. The extraction characteristics remain consistent in both solvents.
  • Note: Kelex 100 is a viscous liquid; ensure complete dissolution by gentle stirring for 30-45 minutes. Avoid vigorous mixing to prevent solvent loss and oxidation.
  • For enhanced extraction efficiency, the organic phase can be pre-equilibrated with a dilute sulfuric acid solution (pH 2.0) by mixing equal volumes for 10 minutes followed by phase separation.
3.1.2 Aqueous Feed Preparation
  • Prepare a copper-containing aqueous solution with concentration ranging from 0.5-5.0 g/L Cu²⁺ using copper sulfate pentahydrate.
  • Adjust the pH to the desired value (1.0-3.0) using sulfuric acid or sodium hydroxide solutions. Monitor pH precisely with a calibrated pH meter.
  • For simulated leach liquor applications, include relevant background ions (Fe²⁺/Fe³⁺, Al³⁺, Ca²⁺, Mg²⁺) to evaluate selectivity.
Extraction Procedure
  • Combine equal volumes (typically 50-100 mL each) of organic and aqueous phases in a separation funnel or static transfer cell maintained at constant temperature (20±1°C).
  • Mix the two-phase system for a predetermined period (5-30 minutes) using controlled agitation to create a well-defined interface without excessive emulsion formation.
  • Allow phases to separate completely (10-15 minutes), then carefully collect samples from both phases for analysis.
  • Monitor the Cu²⁺-Kelex 100 complex formation in the organic phase using attenuated total internal reflectance spectroscopy [4] [5] or conventional atomic absorption spectroscopy.
  • For kinetic studies, employ stopped-flow techniques with neutral micelle systems to determine rate constants under controlled interfacial conditions [4].
Stripping Protocol
  • Contact the copper-loaded organic phase (after extraction and separation) with an aqueous stripping solution containing 120-150 g/L sulfuric acid [3].
  • Maintain an organic-to-aqueous phase ratio of 1:1 to 3:1 depending on the desired copper concentration in the strip solution.
  • Mix for 10-15 minutes to ensure complete transfer of copper ions to the aqueous phase.
  • Separate the phases; the aqueous phase now contains concentrated copper sulfate suitable for electrolysis.
  • Regenerate the organic phase for subsequent extraction cycles by washing with dilute acid to remove residual entrained aqueous solution.

G Experimental Workflow for Kelex 100 Extraction Studies Start Reagent Preparation Step1 Organic Phase: 5% Kelex 100 in heptane Start->Step1 Organic Phase Prep Step2 Aqueous Phase: Cu²⁺ solution (pH 1-3) Start->Step2 Aqueous Phase Prep Step3 Static Transfer Cell: Interfacial extraction Step1->Step3 Step2->Step3 Step4 Phase Separation (10-15 mins) Step3->Step4 Mixing (5-30 mins) Step5 Analysis: ATR Spectroscopy Step4->Step5 Sample Collection Step6 Stripping: 150 g/L H₂SO₄ Step5->Step6 Loaded Organic Phase End Concentrated Cu Solution Step6->End Regenerated Organic Phase

Data Analysis and Optimization Strategies

Quantitative Analysis of Extraction Efficiency

The efficiency of copper extraction using Kelex 100 can be quantified using several key parameters:

  • Extraction Percentage: ( E = \frac{C_{o}V_{o}}{C_{a,i}V_{a}} \times 100% ) Where ( C_{o} ) is copper concentration in organic phase after extraction, ( V_{o} ) is organic phase volume, ( C_{a,i} ) is initial copper concentration in aqueous phase, and ( V_{a} ) is aqueous phase volume.

  • Distribution Coefficient: ( D = \frac{C_{o}}{C_{a}} ) Where ( C_{a} ) is copper concentration in aqueous phase after extraction.

  • Separation Factor: ( \beta_{Cu/M} = \frac{D_{Cu}}{D_{M}} ) Where ( D_{Cu} ) and ( D_{M} ) are distribution coefficients for copper and impurity metal M, respectively.

Process Optimization Guidelines

Based on the kinetic and operational parameters derived from research studies, the following optimization strategies are recommended:

  • Reagent Concentration Optimization: Balance between extraction capacity (increasing with Kelex 100 concentration) and viscosity considerations (affecting phase separation). Typical working concentrations range from 2.5-10% (v/v) in heptane [3].
  • pH Control: Maintain precise pH control in the range of 1.0-3.0 for optimal copper selectivity over impurity metals. Below pH 1.0, extraction efficiency decreases significantly due to proton competition.
  • Temperature Management: Although Kelex 100 extraction is relatively temperature-insensitive, maintain constant temperature (±1°C) for reproducible kinetic behavior.
  • Phase Ratio Optimization: Adjust organic-to-aqueous phase ratio based on copper loading capacity and desired final concentration. For a 5% Kelex 100 solution, the maximum theoretical loading is approximately 4.0 g/L Cu [3].
  • Interfacial Area Control: In continuous processes, optimize stirring speed or interfacial contact to maximize mass transfer without creating difficult-to-separate emulsions.

Table 3: Selectivity Considerations and Optimization Parameters

Factor Impact on Selectivity Optimization Approach
pH Primary control parameter for Cu/M separation Maintain pH 1.5-2.5 for maximum Cu selectivity
Kelex 100 concentration Higher concentration improves Cu recovery but may reduce selectivity Use stoichiometric excess of 10-20% over extractable copper
Ionic composition Fe³⁺, Al³⁺ may co-extract at higher pH Implement pre-treatment or pH staging
Stripping conditions Concentrated H₂SO₄ (150 g/L) provides selective back-extraction Optimize acid concentration to prevent reagent degradation
Temperature Moderate effect on selectivity Operate at 20-25°C for consistent performance

Troubleshooting and Technical Considerations

Common Experimental Challenges
  • Slow Phase Separation: If phase separation takes longer than 15-20 minutes, consider adding a small amount of non-ionic surfactant or increasing temperature slightly to reduce viscosity effects.
  • Reduced Extraction Efficiency: Potential causes include reagent degradation, incorrect pH adjustment, or excessive dilution of the organic phase. Regularly regenerate and replace organic phase after multiple cycles.
  • Third Phase Formation: In some cases, a third phase may form at the interface due to overloading or impurity accumulation. Address by adjusting phase ratios or implementing pre-washing steps.
  • Interfacial Crud: Precipitation at the interface can be minimized by pre-filtration of aqueous solutions and maintaining optimal operating conditions.
Analytical Method Verification
  • Spectroscopic Calibration: Regularly calibrate attenuated total internal reflectance spectroscopy systems using standard solutions of known concentration [4] [5].
  • Cross-Validation: Confirm key extraction data using complementary analytical techniques such as AAS or ICP-OES.
  • Quality Control: Include blank samples and reference materials in each experimental batch to ensure data reliability.
  • Kinetic Modeling Validation: Verify one-dimensional diffusion models with independent determination of rate constants using stopped-flow techniques [4].

Conclusion and Implementation Recommendations

Kelex 100 represents an effective chelating extractant for copper ions from acidic aqueous solutions, with particular utility in hydrometallurgical applications. The extraction process follows predictable kinetics describable by a one-dimensional diffusion model with reaction-limited interfacial interactions [4] [5]. The exceptional stability of the copper-Kelex 100 complex enables operation in pH conditions (1.0-3.0) where many commercial extractants show limited effectiveness [3].

For implementation in research or industrial settings, the following recommendations are provided:

  • Begin with 5% (v/v) Kelex 100 in heptane as a standard organic phase formulation for initial tests.
  • Maintain precise pH control in the aqueous feed between 1.5-2.5 for optimal copper selectivity over common impurity metals.
  • Employ concentrated sulfuric acid (120-150 g/L) for efficient stripping and regeneration of the organic phase.
  • For kinetic studies, utilize stopped-flow techniques with neutral micelle systems to determine rate constants under controlled interfacial conditions [4].
  • Monitor the extraction process using attenuated total internal reflectance spectroscopy for in situ analysis of complex formation [4] [5].

The reversible nature of the extraction equilibrium, combined with the high stability constant of the copper complex, makes Kelex 100 particularly suitable for processes requiring selective copper removal from complex acidic solutions and subsequent concentration through stripping operations. With proper attention to the experimental protocols and optimization strategies outlined in this document, researchers can reliably implement Kelex 100-based extraction systems for both fundamental studies and applied separation processes.

References

metal chelating agent research applications

Author: Smolecule Technical Support Team. Date: February 2026

Market Overview & Key Applications

The global market for chelating agents is experiencing significant growth, driven by environmental regulations and technological advancements. The table below summarizes the quantitative data and key applications across various sectors.

Market Aspect Details
Global Market Value (2025) USD 7.33 Billion to USD 8.5 Billion (estimates vary by report) [1] [2]
Projected Market Value (2033/2035) USD 17.2 Billion by 2033 [1] / USD 15.1 Billion by 2035 [2]
Projected CAGR 15.28% (2026-2033) [1] / 5.8% (2025-2035) [2]

| Leading Application Segments | • Pulp & Paper: Chelating agents are crucial in peroxide-based bleaching processes to prevent metal-induced discoloration [2]. • Water Treatment: Used to remove scaling ions and sequester heavy metals in industrial and municipal water systems [2]. • Healthcare: Includes pharmaceutical drug formulations and the treatment of heavy metal poisoning [1] [2]. • Agriculture: Chelated micronutrients in fertilizers enhance plant nutrient uptake and crop yields [2]. • Industrial & Institutional Cleaning: Key components in detergents and cleaners [3] [2]. |

A major trend is the shift toward green chelating agents, which are biodegradable and derived from renewable resources. This segment is expected to grow at a CAGR of 7.1% through 2035 [2]. Recent industry developments include BASF's launch of Trilon G, a partially bio-based GLDA, and Nouryon achieving certification to produce chelates from 100% renewable carbon [2].

Mechanisms of Action & Experimental Models

Mechanism of Heavy Metal Toxicity and Chelation

Heavy metals like arsenic, lead, mercury, and cadmium exert their toxicity primarily by inducing oxidative stress [4] [5]. They generate reactive oxygen species (ROS), which damage cellular components such as lipids, proteins, and DNA. Furthermore, these metals have a high affinity for thiol (-SH) groups in enzyme active sites, disrupting critical physiological functions [4].

Chelating agents are molecules with multiple donor atoms (like O, N, S) that form stable, ring-like complexes (chelates) with toxic metal ions. This process grips the metal, shields biological targets, and allows the resulting complex to be excreted from the body [5]. The following diagram illustrates this mechanism and a common research model for studying it.

cluster_toxicity Heavy Metal Toxicity Pathway cluster_chelation Chelation Therapy Intervention Metal Heavy Metal Exposure (As, Pb, Hg, Cd) ROS Generation of Reactive Oxygen Species (ROS) Metal->ROS Induces Damage Cellular Damage (Lipid Peroxidation, DNA Damage, Enzyme Inactivation) ROS->Damage Causes Chelator Chelating Agent (DMSA, EDTA, etc.) Damage->Chelator Therapeutic Response Complex Formation of Inert Metal-Chelate Complex Chelator->Complex Binds Metal Excretion Renal Excretion (Removal from Body) Complex->Excretion Facilitates Start Start

Diagram 1: Mechanism of heavy metal toxicity and chelation therapy intervention. [4] [5]

In Vivo Protocol for Assessing Chelator Efficacy

This protocol outlines a standard method for evaluating a chelating agent's effectiveness in an animal model.

  • 1. Animal Model Induction:
    • Use a rodent model (e.g., Sprague-Dawley rats).
    • Induce heavy metal poisoning via intraperitoneal injection or oral gavage of a metal salt (e.g., lead acetate, sodium arsenite) daily for a set period [4].
  • 2. Treatment Groups:
    • Group 1 (Normal Control): No metal exposure, no treatment.
    • Group 2 (Positive Control): Metal exposure, no chelation treatment.
    • Group 3 (Therapy Group): Metal exposure, followed by treatment with the test chelating agent.
    • Group 4 (Combination Therapy Group): Metal exposure, followed by treatment with a chelator combined with an antioxidant (e.g., Vitamin E, N-acetylcysteine) [4].
  • 3. Chelator Administration:
    • Administer the chelating agent (e.g., DMSA, DMPS) via intraperitoneal injection or oral gavage, typically starting 24-48 hours after the final metal dose. Dosing regimens vary by agent and metal [4] [5].
  • 4. Sample Collection & Analysis:
    • Collect 24-hour urine and blood samples at predetermined intervals.
    • Efficacy Endpoints: Measure metal concentration in urine, blood, and key organs (liver, kidney, brain) using Atomic Absorption Spectroscopy (AAS) or ICP-MS [4] [5].
    • Biomarker Endpoints: Assess biomarkers of oxidative stress (e.g., lipid peroxidation via MDA levels, glutathione levels) and organ function (e.g., serum creatinine, ALT) [4].

Clinical Protocols & Industrial Workflows

Clinical Chelation Therapy for Heavy Metal Poisoning

Chelation therapy is a medically recognized treatment for confirmed heavy metal poisoning and must be administered under professional supervision [6].

  • Indication: Confirmed diagnosis of heavy metal poisoning (e.g., lead, arsenic, mercury) or conditions like iron overload from transfusions [6].
  • Procedure:
    • Diagnosis & Baseline Tests: Confirm with blood/urine metal tests. Conduct baseline renal, hepatic, and hematological tests [6].
    • Agent Selection: The chelating agent is selected based on the specific metal [6]:
      • Lead: CaNa₂EDTA, DMSA (Succimer) [6] [5].
      • Arsenic & Mercury: BAL (Dimercaprol), DMSA, DMPS [5].
      • Iron: Desferrioxamine (DFO), Deferiprone [5].
    • Administration:
      • Parenteral (IV/IM): Agents like CaNa₂EDTA and Desferrioxamine are typically administered via slow intravenous infusion in a clinical setting [6].
      • Oral: DMSA is an example of an oral chelator that may be prescribed for outpatient use after initial treatment [6].
    • Monitoring & Follow-up: Monitor vital signs during infusion. Check metal levels and organ function regularly to assess efficacy and adjust dosing. Treatment duration varies from short-term to long-term based on the condition [6].

The workflow below details the clinical decision and treatment process.

Start Patient Presents with Suspected Poisoning Test Confirm with Blood/Urine Metal Test Start->Test Decision Heavy Metal Poisoning Confirmed? Test->Decision NoTx Diagnosis Not Confirmed Explore Other Causes Decision->NoTx No Select Select Chelating Agent (Based on Toxic Metal) Decision->Select Yes End Safe Metal Levels Achieved End Treatment NoTx->End Administer Administer Therapy (IV in clinic or oral) Select->Administer Monitor Monitor Metal Levels & Organ Function Administer->Monitor Adjust Adjust Dose or Treatment Duration Monitor->Adjust If Needed Monitor->End Goal Achieved Adjust->Monitor

Diagram 2: Clinical workflow for diagnosis and treatment of heavy metal poisoning. [6] [5]

Industrial Water Treatment Application

Chelating agents are vital in industrial water treatment to prevent scaling and remove heavy metals from effluent.

  • Objective: Control water hardness, prevent scale formation on equipment, and sequester heavy metals to meet environmental discharge regulations [2].
  • Recommended Agents: Biodegradable agents like GLDA (Glutamic acid diacetic acid) and MGDA (Methylglycinediacetic acid) are increasingly preferred over traditional phosphonates and EDTA due to environmental regulations [3] [2].
  • Workflow:
    • Dosage & Injection: The chelating agent is automatically dosed into the water stream (e.g., cooling water system, industrial effluent) at a concentration calculated based on water hardness and metal content.
    • Mixing & Reaction: The agent mixes thoroughly with the water, binding to scale-forming ions (Ca²⁺, Mg²⁺) and toxic heavy metals (e.g., Pb²⁺, Cd²⁺).
    • Filtration/Separation: In some systems, the resulting soluble complexes are removed in subsequent steps like precipitation or filtration.
    • Effluent Release: Treated water, with metal concentrations within regulatory limits, is released or recycled [2].

Emerging Applications & Research Frontiers

Research is expanding the potential of chelating agents into new, high-tech domains:

  • Targeted Radiopharmaceuticals: Novel chelating agents are being developed for use in cancer treatments, such as Prostate-Specific Membrane Antigen (PSMA)-targeted therapies for prostate cancer. The chelator binds a radioactive isotope to the targeting molecule, and newer agents are designed to reduce toxicity [2].
  • Combination Therapy with Antioxidants: Research indicates that co-administering antioxidants (e.g., Vitamin C, N-acetylcysteine) with chelating agents provides a superior therapeutic outcome for metal poisoning than chelation monotherapy. The antioxidants mitigate the oxidative stress caused by the metals, leading to more effective recovery [4] [5].

Critical Safety & Regulatory Notes

  • FDA-Approved Uses: Chelation therapy is only approved by the FDA for treating specific cases of heavy metal poisoning [6]. Its use for other conditions like heart disease, autism, or Alzheimer's is not approved and is considered dangerous, as it can cause serious side effects and delay proper treatment [6].
  • Side Effects: Common side effects of chelation therapy include fever, headache, nausea, and muscle pain. Severe reactions can include hypocalcemia (low calcium), kidney damage, or arrhythmias [6].
  • Environmental Regulations: Stringent global regulations (e.g., REACH in Europe) are phasing out persistent chelating agents like EDTA. This drives innovation and adoption of biodegradable alternatives such as GLDA and MGDA [2].

Reference List

  • Heavy Metal Chelating Agent Market by Applications: France | Italy | Spain | Netherlands | Switzerland. (2025, September 19). LinkedIn. Retrieved November 5, 2025. [1]
  • Chelation therapy. (2022, May 11). SciSpace. Retrieved November 5, 2025. [7]
  • How Biodegradable Chelating Agents Works — In One Simple Flow (2025). (2025, October 11). LinkedIn. Retrieved November 5, 2025. [3]
  • Chelating Agents and Metal Chelates. (2019, May 7). ScienceDirect. Retrieved November 5, 2025. [8]
  • Graphviz Online. (2025, July 30). Graphviz Online. Retrieved November 5, 2025. [9]
  • Chelation Therapy. (2025, February 12). Cleveland Clinic. Retrieved November 5, 2025. [6]
  • Chelating Agent Market Size and Share Forecast Outlook 2025 to 2035. (2017, October 4). Future Market Insights. Retrieved November 5, 2025. [2]
  • Flora, S. J. S., & Pachauri, V. (2008). Heavy metal induced oxidative stress & its possible reversal by chelation therapy. Indian Journal of Medical Research, 128(4), 501–523. PMID: 19106443. [4]
  • Flora, S. J. S., & Mittal, M. (2010). Chelation in Metal Intoxication. International Journal of Environmental Research and Public Health, 7(7), 2745–2788. doi: 10.3390/ijerph7072745. PMCID: PMC2922724. [5]
  • DOT Language. (2011, March 7). Graphviz. Retrieved November 5, 2025. [10]

References

Introduction to Kelex 100 and the Copper Complex

Author: Smolecule Technical Support Team. Date: February 2026

Kelex 100 is a specialized chelating extractant, specifically 7-(4-ethyl-1-methyloctyl) 8-hydroxyquinoline, designed to selectively extract copper ions (Cu²⁺) from acidic aqueous leach liquors (typically in the pH range of 1 to 3) into an organic phase [1].

The extraction and stripping processes are governed by the following equilibrium reaction, which forms an extremely stable copper complex [1]: 2 RH₍ₒᵣg₎ + Cu²⁺₍ₐq₎ ⇌ R₂Cu₍ₒᵣg₎ + 2 H⁺₍ₐq₎

The exceptional stability of the [R₂Cu] complex in the organic phase drives the equilibrium to the right during extraction, even at low pH. This same equilibrium is reversed in the stripping stage by contacting the loaded organic phase with a high-concentration sulfuric acid solution (120-150 g/L), producing a pure, concentrated copper sulfate solution suitable for electrolysis [1].

Protocol: Kinetic Monitoring via Attenuated Total Internal Reflectance Spectroscopy

This protocol details a method for the in-situ kinetic study of Cu²⁺ extraction by Kelex 100 at a liquid-liquid interface, based on a study using a static transfer cell [2] [3].

Materials and Equipment
  • Extractant: Kelex 100 reagent [1].
  • Solvents: n-Heptane, as the organic phase diluent [2] [3].
  • Aqueous Phase: Copper sulfate (CuSO₄) solution in deionized water.
  • Equipment:
    • Static transfer cell.
    • Attenualted Total Internal Reflectance (ATR) spectroscopy setup.
    • Spectrometer with UV-Vis capability.
    • Stopped-flow apparatus (for initial rate constant determination in model systems) [3].
Experimental Procedure

Step 1: Solution Preparation

  • Organic Phase: Dissolve a known concentration of Kelex 100 (e.g., 2.5-7.5% v/v) in n-heptane [1] [4].
  • Aqueous Phase: Prepare a Cu²⁺ solution at the desired concentration and acidity (e.g., pH 1-3).

Step 2: Establishing the Interface

  • Fill the static transfer cell with the organic phase, ensuring good contact with the ATR crystal.
  • Carefully introduce the aqueous copper solution to form a stable heptane-water interface.

Step 3: In-Situ Spectral Monitoring

  • Initiate data collection on the ATR spectrometer immediately after the interface is established.
  • Continuously monitor the formation of the Cu²⁺-Kelex 100 complex in the organic phase adjacent to the interface. The complex concentration can be tracked by following the absorbance at its characteristic wavelength over time.
  • Maintain constant temperature and avoid convective agitation to adhere to the static cell conditions.

Step 4: Data Fitting and Kinetic Analysis

  • The temporal characteristics of the extraction are accounted for using a one-dimensional diffusion model coupled with a reaction-limited interaction between Cu²⁺ and Kelex 100 [3].
  • Rate constants for the reaction, obtained from independent stopped-flow experiments using a neutral micelle system (e.g., C12E8), are used to model the reaction kinetics at the heptane-water interface [3].

Performance Characteristics of Kelex 100

The tables below summarize key quantitative data and comparative performance for the Kelex 100 reagent.

Table 1: Operational Parameters and Performance of Kelex 100

Parameter Specification / Value Notes / Context
Effective pH Range 1.0 - 3.0 Suitable for acidic leach liquors [1].
Typical Concentration 2.5% - 7.5% (v/v) Higher concentrations may be needed for complete extraction [4].
Max Loading Capacity ~0.4 g Cu per L per % reagent e.g., 4.0 g/L Cu for a 5% solution; 2.0 g/L Cu for a 2.5% solution [1].
Stripping Acid Sulfuric Acid (H₂SO₄) 120-150 g/L concentration [1].
Kinetic Profile Fast Reported to have fast extraction kinetics [4].

Table 2: Comparison of Copper Extractants This table compares Kelex 100 with other common extractants based on a study using ammoniacal carbonate leaching solution [4].

Extractant Typical Required Concentration Effect of Hexane Diluent Stripping Efficiency
Kelex 100 7.5% (v/v) for complete extraction Less affected Desirable with H₂SO₄
LIX984N 1% (v/v) sufficient for complete extraction Less affected Desirable with H₂SO₄
CP-150 7.5% (v/v) for complete extraction Capability decreased Desirable with H₂SO₄

Workflow Visualization

The following diagram illustrates the logical workflow of the kinetic monitoring experiment described in the protocol.

KineticWorkflow start Prepare Solutions setup Establish Heptane-Water Interface in Static Cell start->setup monitor Initiate In-Situ Monitoring via ATR Spectroscopy setup->monitor collect Collect Spectral Data Over Time monitor->collect analyze Analyze Kinetics: Fit Diffusion-Reaction Model collect->analyze end Obtain Rate Constants analyze->end

The diagram below outlines the general process for determining extraction equilibrium, which complements the kinetic studies.

EquilibriumWorkflow phase_prep Prepare Organic & Aqueous Phases contact Contact Phases (Vigorous Mixing) phase_prep->contact separate Separate Phases contact->separate measure Measure Copper Concentration in Both Phases separate->measure calculate Calculate Distribution Coefficient & % Extraction measure->calculate achieve_goal Establish Equilibrium Data calculate->achieve_goal

Conclusion

Kelex 100 is a powerful reagent for the selective extraction of copper from acidic solutions, forming a highly stable complex. The application of in-situ spectroscopic techniques, such as ATR spectroscopy, provides a robust method for studying the kinetics of complex formation at the liquid-liquid interface. The provided protocols and data serve as a guide for researchers to implement and optimize copper recovery processes using this reagent.

References

Kelex 100: Chemical Profile and Key Applications

Author: Smolecule Technical Support Team. Date: February 2026

Kelex 100 is a specialized chemical reagent with a strong reputation in industrial metal recovery processes. The table below summarizes its core characteristics and primary industrial uses.

Property / Aspect Description
Chemical Name 7-(4-Ethyl-1-methyloctyl)quinolin-8-ol [1]
CAS Number 73545-11-6 [1]
Molecular Formula C₂₀H₂₉NO [1]
Physical Form Viscous, very dark red/brown liquid [1]
Primary Industrial Use Solvent extraction (recovery) of metals from leach solutions and process streams [2] [3] [4]

Key Application Areas:

  • Copper Extraction: It was specifically designed to selectively extract copper ions from acidic leach liquors (pH 1-3), forming an extremely stable and oil-soluble complex. It can be stripped using concentrated sulfuric acid to produce a pure copper sulfate solution [3] [4].
  • Gallium Recovery: It is highly selective for recovering gallium from sodium aluminate solutions (like Bayer process liquors in aluminum production). The kinetics and efficiency are influenced by sodium and aluminum concentrations [2] [5].

Quantitative Data for Metal Extraction

Table 1: Gallium Extraction from Sodium Aluminate Solutions [5]

Parameter Specification / Value
Target Feed Brazilian Bayer liquor (NaAluminate solution)
Typical Ga Concentration 0.10 – 0.11 g/L
Solvent Composition 10 vol% Kelex 100, 5 vol% Versatic 10, 8 vol% n-decanol, balance kerosene
Extraction Efficiency >90% within 2 minutes
Stripping Selective stripping performed to remove contaminants (Al, Na) and then recover gallium

Table 2: Copper Extraction Characteristics [3]

Parameter Specification / Value
Working pH Range 1 - 3
Maximum Load (5% solution) 4.0 g/L Cu
Maximum Load (2.5% solution) 2.0 g/L Cu
Stripping Agent 120 - 150 g/L Sulfuric Acid

Experimental Protocol for Gallium Extraction

The following detailed methodology is adapted from research on gallium recovery [5].

Objective: To extract and recover gallium from a weak sodium aluminate solution using Kelex 100 as the extractant.

Materials:

  • Aqueous Feed: Sodium aluminate solution (Bayer liquor) with gallium.
  • Organic Solvent: Prepared with 10% (v/v) Kelex 100, 5% (v/v) Versatic 10, and 8% (v/v) n-decanol as a modifier, diluted in kerosene.
  • Stripping Solutions: Acidic solutions (e.g., sulfuric acid) for scrubbing contaminants and gallium recovery.
  • Equipment: Separatory funnels or mixer-settlers, mechanical shaker, analytical equipment (e.g., AAS, ICP-OES).

Procedure:

  • Extraction:
    • Combine the aqueous feed and the prepared organic solvent in a volume ratio typically between 1:1 and 1:3 (aqueous:organic) in a separatory funnel.
    • Agitate the mixture vigorously for 2 minutes at ambient temperature.
    • Allow the phases to separate. The gallium will be transferred into the organic phase.
  • Scrubbing (Purification):
    • Contact the gallium-loaded organic phase with a mild acidic scrub solution.
    • This step is crucial for removing co-extracted contaminants like aluminum and sodium. Note that effective scrubbing is best achieved when the organic phase contains a relatively low gallium load (e.g., ≤ 0.1 g/L) [5].
  • Stripping (Gallium Recovery):
    • Contact the scrubbed organic phase with a more concentrated sulfuric acid solution (e.g., 1-2 M).
    • Agitate to allow the gallium to be back-extracted into the aqueous phase, producing a concentrated and purified gallium sulfate solution.
  • Analysis:
    • Analyze the gallium concentration in the raffinate (after extraction), stripped solution, and the loaded organic phase (if needed) to calculate extraction efficiency, stripping efficiency, and mass balance.

Industrial Solvent Extraction Workflow

The following diagram illustrates the logical flow and key stages of a typical industrial solvent extraction process using Kelex 100.

AqueousFeed Aqueous Feed Solution (e.g., Bayer Liquor, Acidic Leach) Extraction Extraction Stage (Vigorous Mixing) AqueousFeed->Extraction OrganicSolvent Organic Solvent (Kelex 100 in Kerosene + Modifier) OrganicSolvent->Extraction LoadedOrganic Loaded Organic Phase (Metal-Kelex Complex) Extraction->LoadedOrganic Raffinate Raffinate (Depleted Solution) Extraction->Raffinate Scrubbing Scrubbing Stage (Removes Contaminants) LoadedOrganic->Scrubbing ScrubbedOrganic Purified Organic Phase Scrubbing->ScrubbedOrganic Stripping Stripping Stage (Concentrated Acid) ScrubbedOrganic->Stripping StrippedOrganic Stripped Organic Phase (For Reuse) Stripping->StrippedOrganic LoadedStrip Loaded Strip Solution (Concentrated Metal) Stripping->LoadedStrip StrippedOrganic->OrganicSolvent Recycle

Critical Operational Considerations

Successful implementation of a Kelex 100-based process requires attention to several factors:

  • Kinetics and Modifiers: The extraction kinetics of gallium can be slow and is a function of sodium and aluminum concentrations. Using modifiers like n-decanol in the organic phase is essential to improve kinetics and prevent the formation of stable emulsions [2] [5].
  • Selectivity and Load Management: Kelex 100 is selective, but other ions can be co-extracted. The scrubbing stage is critical for purity. Managing the metal load on the organic phase is important for effective scrubbing and stripping [5].
  • Reagent Costs and Handling: Kelex 100 is a relatively expensive reagent. Industrial processes are designed to minimize losses (entrainment, degradation) through careful engineering and operation. The reagent is a viscous liquid and must be handled appropriately [1].

Application Note for Drug Development Professionals

It is crucial to note that the established industrial and scientific literature documents Kelex 100's use almost exclusively in hydrometallurgy and mineral processing. No sources were found linking its application to pharmaceutical drug development, active pharmaceutical ingredient (API) purification, or any process falling under Current Good Manufacturing Practice (CGMP) regulations [6] [7] [8].

Researchers interested in its metal-chelating properties for a novel biological or pharmaceutical application should consider:

  • Conducting a thorough safety assessment, as toxicological data for this application space is likely unavailable.
  • Developing and validating any new analytical methods for detecting Kelex 100 residues.
  • Understanding that any such application would be considered novel and require extensive documentation and regulatory review.

References

purification challenges Kelex 100 oily consistency

Author: Smolecule Technical Support Team. Date: February 2026

Kelex 100: Key Physical and Chemical Properties

The table below summarizes the fundamental characteristics of Kelex 100, which are relevant to understanding its handling challenges.

Property Specification
Chemical Name 7-(4-Ethyl-1-methyloctyl)quinolin-8-ol [1]
CAS Number 73545-11-6 [1] [2]
Appearance Very dark red/brown viscous liquid [1] [2]
Molecular Formula C₂₀H₂₉NO [1] [2]
Molecular Weight 299.45 g/mol [1] [2]
Boiling Point 250 °C [1] [2]
Density 1.005 ± 0.06 g/cm³ (Predicted) [1] [2]
Storage Condition 2-8 °C [1] [2]

Potential Experimental Workflow for Handling Viscous Liquids

Although a specific protocol for Kelex 100 is not available, the general principle for handling viscous liquids in precise experimental procedures involves gentle warming and dilution. The following diagram illustrates a potential workflow:

Start Start: Kelex 100 is a viscous liquid Step1 Warm gently to reduce viscosity Start->Step1 Step2 Dilute with suitable organic solvent Step1->Step2 Caution2 Avoid high temperatures that may degrade the reagent Step1->Caution2 Step3 Mix thoroughly to ensure homogeneity Step2->Step3 Caution1 Confirm solvent compatibility with your experiment Step2->Caution1 Step4 Use in experimental procedure Step3->Step4

Frequently Asked Questions

  • What is Kelex 100 used for in research? Kelex 100 is a solvent extraction reagent. Research indicates its use in the extraction of metal ions, such as copper, from aqueous solutions [3].
  • Is Chelex 100 the same as Kelex 100? No, they are different products with distinct applications.
    • Kelex 100 is used for metal ion extraction in hydrometallurgy [3].
    • Chelex 100 is a chelating resin used to bind metal ions and purify biological samples, such as for DNA extraction in molecular biology [4] [5].

Advice for Further Searching

To find more detailed technical notes or troubleshooting guides, you could try the following:

  • Consult Supplier Documentation: Check the websites of major chemical suppliers (e.g., Merck, TCI, Alfa Aesar) for Safety Data Sheets (SDS) or technical bulletins, which sometimes include handling recommendations.
  • Refine Search Terms: Use more specific search queries such as "handling viscous Kelex 100", "Kelex 100 solvent dilution", or "Kelex 100 technical note".

References

solvent selection for 7-(4-ethyl-1-methyloctyl)quinolin-8-ol recrystallization

Author: Smolecule Technical Support Team. Date: February 2026

Technical Data for 7-(4-ethyl-1-methyloctyl)quinolin-8-ol

The table below summarizes the key identified properties of the compound [1].

Property Value / Description
CAS Number 73545-11-6
Molecular Formula C₂₀H₂₉NO
Molecular Weight 299.46 g/mol
Appearance Pale yellow oily liquid
Reported Purity 85% min (Enterprise standard)
Reported Melting Point 178-181 °C
Key Application Synthesis of organic materials or pharmaceutical intermediates; a novel noble metal extractant.

> The compound is described as a pale yellow oily liquid [1]. This physical state is a critical factor as traditional recrystallization from a solvent is typically applicable to solid compounds. Purification may require techniques like distillation or chromatographic methods.

A Framework for Solvent Selection & Recrystallization

Since a direct solvent recommendation is unavailable, the following general methodology for recrystallization can be used to experimentally determine a suitable solvent system for this compound, assuming it can be solidified.

Solvent Screening and Selection

The first step is to perform solubility tests using the following decision workflow to identify a promising solvent or solvent pair.

Start Start: Solvent Screening Test Test solubility in various solvents at room temp and boiling point Start->Test SolidRT Is the compound SOLID at room temperature? Test->SolidRT LiquidRT Is the compound a LIQUID or oil at room temperature? Test->LiquidRT DissolvesHot Does it dissolve in hot solvent? SolidRT->DissolvesHot Yes DissolvesCold Does it dissolve in cold solvent? LiquidRT->DissolvesCold Yes DissolvesHot->DissolvesCold Yes NotSuitable Solvent Not Suitable DissolvesHot->NotSuitable No SingleSolvent Single-Solvent Method Candidate DissolvesCold->SingleSolvent No DissolvesCold->NotSuitable Yes Goal Goal: Find a system where the compound can be dissolved and then crystallized SingleSolvent->Goal TwoSolvent Two-Solvent Method Candidate TwoSolvent->Goal

Based on the workflow, here are the practical procedures.

  • Single-Solvent Method: An ideal solvent dissolves the compound poorly at room temperature but readily when hot [2]. Test solvents like hexane, ethyl acetate, or methanol.
  • Two-Solvent Method: If the compound is too soluble in one solvent and insoluble in another, use a miscible pair [2]. A common approach is to dissolve the compound in a low-boiling-point solvent (e.g., dichloromethane or ethyl acetate) and add a non-solvent (e.g., hexane or water) until the solution becomes cloudy.
Detailed Single-Solvent Recrystallization Protocol
  • Dissolution: In an Erlenmeyer flask, add your crude compound and a minimum amount of the hot solvent needed to dissolve it. Add the solvent in portions with swirling and heating between additions [2].
  • Decolorization and Hot Filtration: If the solution is colored, add a spatula-tip of decolorizing charcoal, heat for a few minutes, and perform a hot gravity filtration using a fluted filter paper to remove insoluble impurities [2].
  • Crystallization: Allow the filtrate to cool slowly to room temperature without disturbance. Then, cool it further in an ice-water bath for at least 15 minutes to maximize crystal yield [2].
  • Collection and Drying: Collect the crystals via vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold solvent. Allow the crystals to air-dry completely [2].

Troubleshooting Guide (FAQs)

  • Q: No crystals formed after my solution cooled. What should I do?

    • A: Try these steps: 1) Scratch the inner surface of the flask with a glass rod at the solution interface to provide a site for nucleation. 2) Concentrate the solution by boiling off some solvent, as it may be too dilute. 3) Use the two-solvent method if the single-solvent approach fails [2].
  • Q: I added too much solvent for dissolution. How can I fix this?

    • A: Simply boil off the excess solvent. Reduce the volume until the solution becomes saturated (evident when the solution remains cloudy after a brief boil). For large volumes of excess solvent, evaporation can be sped up using a vacuum source [2].
  • Q: The crystals I obtained are very small. What causes this?

    • A: Small crystals often result from rapid cooling of the solution or disturbing the flask during crystallization. For better crystals, always allow the solution to cool slowly to room temperature before placing it on ice, and avoid moving the flask during this process [2].
  • Q: The reported physical state is an oily liquid. How does this affect purification?

    • A: This is a significant challenge. Oils often resist crystallization. In this case, you may need to attempt inducing crystallization by vigorously scratching the oil in the presence of a small amount of solvent or switching purification techniques entirely, such as distillation (if the compound is volatile) or flash column chromatography.

References

handling and storage 7-(4-ethyl-1-methyloctyl)quinolin-8-ol

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identification & Key Properties

To ensure safe handling and proper storage, please first familiarize yourself with the fundamental properties of Kelex-100.

  • Chemical Name: 7-(4-Ethyl-1-methyloctyl)quinolin-8-ol [1]
  • Synonyms: Kelex-100 [1]
  • CAS Registry Number: 73545-11-6 [1]
  • Molecular Formula: C₂₀H₂₉NO [1]
  • Molecular Weight: 299.45 g/mol [1]

The table below summarizes critical physical and chemical data:

Property Value / Description Significance for Handling & Storage
Physical Form Viscous, very dark red/brown liquid [1] Indicates potential for spills to spread slowly; dark color may complicate visual inspection.
Boiling Point 250°C [1] High boiling point suggests low volatility at room temperature.
Density ~1.005 g/cm³ (Predicted) [1] Slightly denser than water.
pKa 4.94 (Predicted) [1] Weakly acidic; consider reactivity with bases.
Log P 6.974 (at 20°C) [1] High lipophilicity; requires special attention to decontamination and disposal.
Vapor Pressure 0.002 Pa at 20°C [1] Very low vapor pressure, indicating low evaporation rate.
GHS Hazard Codes H319, H335, H315, H302+H312+H332 [1] Causes serious eye irritation, respiratory irritation, skin irritation, and harmful if swallowed or in contact with skin.

Safe Handling & Storage Workflow

The following diagram outlines the key decision points and procedures for safely working with Kelex-100.

Start Start: Plan Experiment with Kelex-100 PPE Don Appropriate PPE: - Chemical-resistant gloves - Lab coat/apron - Eye protection (goggles) - Closed-toe shoes Start->PPE Environment Prepare Workspace: - Use fume hood - Check spill kit - Clear area PPE->Environment Handling Handling Precautions: - Avoid contact/ingestion - Use secondary containment - No open flames Environment->Handling Storage Storage Conditions: - Tightly sealed - Cool place (2-8°C) - Incompatible separation Handling->Storage Emergency Emergency Readiness: - Know eyewash/shower locations - Review SDS - Know reporting procedures Storage->Emergency

Workflow Steps Explained:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE before handling. This includes chemical-resistant gloves (consult a compatibility chart), a lab coat or chemical apron, splash goggles, and closed-toe shoes [2] [3].
  • Work Environment: Conduct all work in a properly functioning fume hood to prevent inhalation of potential irritants [2]. Keep the work area clean and have a spill kit readily available [3].
  • Handling Precautions: Avoid all contact with skin, eyes, and clothing. Do not ingest or inhale. Due to its viscous nature, take care to dispense slowly to avoid spills. Use leak-proof secondary containers when transporting bottles [3]. Although not highly flammable, avoid all open flames and ignition sources as a general good practice [4].
  • Storage Conditions: Store the container tightly sealed in a cool (2-8°C) location [1]. Store away from incompatible materials (e.g., strong oxidizing agents) and ensure the storage area is well-ventilated and secured against unauthorized access [2] [3].
  • Emergency Preparedness: Know the locations of the nearest eyewash station and safety shower [2]. Review the Safety Data Sheet (SDS) for detailed first-aid and fire-fighting measures and be familiar with your facility's accident reporting procedures.

Troubleshooting & FAQs

Q1: What should I do if I notice an unlabeled or poorly labeled bottle of a dark, viscous liquid that I suspect is Kelex-100?

  • A: Do not use it. Treat the unknown chemical with extreme caution. Isolate the container in a fume hood and immediately report it to your laboratory supervisor or safety officer for proper identification and disposal [2] [3].

Q2: What is the immediate first-aid response for a splash of Kelex-100 to the eyes or skin?

  • A:
    • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15-20 minutes, holding the eyelids open. Seek immediate medical attention [2].
    • Skin Contact: Promptly remove contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water. If irritation persists, seek medical advice [1] [4].

Q3: How should I clean up a spill of Kelex-100?

  • A: Evacuate non-essential personnel and ventilate the area. Don appropriate PPE, including gloves and goggles. Contain the spill with absorbent materials from a spill kit. Collect the absorbed material into a suitable container for disposal as hazardous chemical waste. Clean the contaminated surface with a detergent and water [3].

Q4: What are the specific storage temperature requirements for Kelex-100, and why?

  • A: The recommended storage temperature is 2-8°C [1]. This cool storage condition helps maintain the chemical's stability over time, potentially extending its shelf life by slowing down degradation processes. This aligns with the general principle of storing heat-sensitive chemicals in cool environments [2] [5].

Q5: I need to set up a stability study for a formulation containing Kelex-100. What are the standard testing time points?

  • A: For long-term stability studies under recommended storage conditions (e.g., 25°C/60% RH), standard time points are 0, 3, 6, 9, 12, 18, and 24 months. For accelerated studies (40°C/75% RH), a minimum of 0, 3, and 6 months is recommended [5]. You should consult ICH guidelines and relevant regulatory authorities for the specific requirements of your product and region.

References

scaling up Kelex 100 production challenges

Author: Smolecule Technical Support Team. Date: February 2026

Kelex 100 Technical Overview

Kelex 100 is a specialized chelating extractant with the chemical name 7-(4-Ethyl-1-methyloctyl)-8-hydroxyquinoline [1]. It is designed to selectively extract metal ions like copper and gallium from acidic leach liquors [2] [3].

The table below summarizes its key physical and chemical properties.

Property Specification
CAS Number 73545-11-6 [1]
Molecular Formula C₂₀H₂₉NO [1]
Molecular Weight 299.456 g/mol [1]
Appearance Pale yellow to brown viscous oily liquid [1]
Density ~1.005 g/cm³ [1]
Boiling Point ~429.9 °C [1]
Flash Point ~213.8 °C [1]
Primary Applications Solvent extraction of copper (from low-pH solutions) and gallium (from sodium aluminate solutions) [2] [3]

Frequently Asked Questions (FAQs)

  • FAQ 1: What is the typical working concentration of Kelex 100 in a solvent extraction process? Kelex 100 is typically dissolved in a kerosene or aromatic diluent. Common working concentrations are in the range of 2.5% to 5% by volume [2]. A 5% solution can achieve a maximum copper loading capacity of approximately 4.0 grams per liter (gpl).

  • FAQ 2: What factors affect the selectivity of Kelex 100 for copper over other metal ions? Selectivity is not inherent to the reagent alone but is governed by the system conditions. The most critical factors are [2]:

    • pH of the aqueous phase: Kelex 100 operates effectively in a pH range of 1 to 3.
    • Excess reagent concentration: The amount of Kelex 100 available beyond what is required for the copper ions present.
    • Relative ionic concentrations: The concentrations of competing metal ions in the leach solution.
    • Nature of other cations: The specific types of impurity metals present.
  • FAQ 3: What is a known kinetic limitation of Kelex 100, and how can it be mitigated? A known challenge is that the kinetics of extraction can be very slow, particularly for gallium from sodium aluminate solutions [3]. The kinetics are a function of sodium and aluminum concentrations, where aluminum has a negative effect. The use of modifiers (e.g., ketones, which perform better than alcohols) in the organic phase can help improve extraction kinetics [3].

Troubleshooting Common Experimental Issues

Problem Possible Causes Suggested Solutions

| Low Metal Extraction Efficiency | • Incorrect pH range • Insufficient Kelex 100 concentration • Overly fast mixing, poor phase separation | • Adjust aqueous phase to optimal pH (1-3 for Cu) [2] • Increase reagent concentration, not to exceed 5% [2] • Optimize mixing speed and time; allow longer for phase disengagement | | Poor Stripping Efficiency | • Stripping acid concentration too low • Organic phase overloaded (exceeded capacity) • Stable complex formation | • Increase sulfuric acid concentration to 120-150 g/L for copper [2] • Ensure organic loading is below max capacity (e.g., 4.0 gpl Cu for 5% solution) [2] | | Slow Extraction Kinetics | • Inherently slow reaction at interface • Lack of kinetic modifiers • High concentration of interfering ions (e.g., Al³⁺) | • Use a dynamic mixing apparatus (e.g., Lewis cell) to improve interface renewal [4] • Introduce a modifier (e.g., a ketone) to the organic phase [3] • Pre-treat aqueous feed to remove interfering ions | | Organic Phase Degradation or Loss | • High-temperature operation • Oxidative degradation • Excessive entrainment in raffinate | • Monitor and control process temperature; note high flash point of ~214°C [1] • Use an aromatic diluent with high flash point (e.g., 150°F) and stability [2] • Improve settler design or use coalescers to minimize entrainment |

Experimental Protocol: Copper Solvent Extraction

This workflow outlines the core steps for a standard laboratory-scale solvent extraction process using Kelex 100.

Start Start Experiment PrepAq Prepare Aqueous Phase - Acidic leach liquor (pH 1-3) - Known Cu²⁺ concentration Start->PrepAq PrepOrg Prepare Organic Phase - 2.5-5% Kelex 100 in diluent (e.g., kerosene, aromatic solvent) Start->PrepOrg Extraction Extraction - Mix organic and aqueous phases - Maintain O:A ratio of 1:1 - Mix for predetermined time PrepAq->Extraction PrepOrg->Extraction Separation1 Phase Separation - Allow mixtures to settle - Separate loaded organic phase Extraction->Separation1 Stripping Stripping - Contact loaded organic with 120-150 g/L H₂SO₄ solution Separation1->Stripping Separation2 Phase Separation - Separate stripped organic - Collect pregnant electrolyte Stripping->Separation2 Analysis Analysis - Analyze Cu concentration in raffinate and strip solution Separation2->Analysis

Scaling-Up Production: Key Considerations

Moving from laboratory to industrial scale presents several challenges. While specific data on scaling Kelex 100 is limited in the search results, the following areas are universally critical and should be the focus of your R&D efforts.

  • Process Optimization and Modeling: Before scaling, develop a robust quantitative model of the process. While not specific to Kelex, methodologies like Quantitative Systems Pharmacology (QSP) used in drug development illustrate the power of computational modeling to simulate outcomes, optimize parameters, and de-risk scaling by predicting performance at larger volumes [5].
  • Reagent Procurement and Quality Control: Establish a reliable supply chain for the raw Kelex 100 compound. The provided search results list several potential suppliers in China [1]. Rigorous quality control is essential to ensure batch-to-b consistency, as impurities can drastically affect extraction efficiency and kinetics.
  • Mass Transfer and Kinetics: Laboratory stirrers do not replicate the hydrodynamics of industrial mixer-settlers or columns. The slow extraction kinetics noted in research [3] will be a major bottleneck. Pilot-scale testing is crucial to design equipment that provides sufficient interfacial area and mixing energy without causing excessive emulsion or entrainment.
  • Solvent Loss Management: At an industrial scale, even minor losses become significant economic and environmental concerns. Mechanisms like entrainment (physical carry-over of droplets), solubility (in the aqueous raffinate), and degradation (due to chemical or thermal stress) must be minimized. Using a high-flash-point diluent is a good starting point [2].

Final Recommendations

The information from the search results provides a strong technical foundation but lacks direct data on industrial-scale production challenges for Kelex 100.

To build a comprehensive knowledge base, I suggest you:

  • Consult Specialized Literature: Deepen your research with focused searches in hydrometallurgy journals (e.g., Hydrometallurgy) for papers specifically on pilot or industrial plants using Kelex 100.
  • Engage with Equipment Suppliers: Reach out to manufacturers of industrial mixer-settlers and extraction columns. They often have practical experience and case studies.
  • Contact Reagent Manufacturers: The suppliers listed in [1] may provide technical data sheets or application notes with scaling recommendations.

References

Troubleshooting Common Alkyl Halide Purification Issues

Author: Smolecule Technical Support Team. Date: February 2026

Here are some common challenges and solutions compiled from industrial and laboratory practices:

Issue Possible Causes Troubleshooting Steps
Low Product Purity Incomplete removal of alcohols, water, or organic impurities from synthesis [1]. Add concentrated sulfuric acid (1:1 vol), heat mixture, separate halide via decantation or distillation [1].
Low Yield in Preparation Competing side reactions (elimination), improper reaction conditions, volatile product loss [2]. For tert-butyl chloride from alcohol, ensure strong acid (HCl), low temperature, immediate separation to minimize alkene formation [2].
Analyte Degradation in GC Analysis Instability of alkyl iodides/bromides under standard GC inlet temperatures or in sample matrix [3]. Derivatize to more stable alkyl chlorides using hydrogen chloride (HCl); analyze via headspace GC-FID [3].
Poor Recovery in Residue Analysis Side reactions (e.g., amine alkylation) or matrix interference from other halide ions (Br⁻, I⁻) [3]. Use HCl to convert alkyl iodides/bromides to chlorides; this outcompetes unwanted alkylation and halide exchange [3].

Detailed Experimental Protocols

Protocol 1: Acid Wash and Distillation for Bulk Purification

This method is adapted from patent literature for purifying bulk alkyl halides like isopropyl chloride from common impurities (alcohols, water, organic compounds) [1].

  • Reagents & Materials: Impure liquid alkyl halide; Concentrated sulfuric acid (commercial grade, ~95-98%, sp. gr. 1.84) [1].
  • Equipment: Round-bottom flask; Heating mantle; Distillation apparatus; Separatory funnel; Ice bath.
  • Step-by-Step Procedure:
    • Acidulation: In a round-bottom flask, add 1 volume of concentrated sulfuric acid to 1 volume of the impure alkyl halide [1].
    • Digestion: Heat the mixture with swirling. The acid reacts with impurities (e.g., dehydrating alcohols) [1].
    • Separation: Two paths can be taken:
      • Decantation: Cool the mixture and decant the purified alkyl halide layer from the dense acid sludge [1].
      • Distillation: Heat the mixture directly to distill the alkyl halide. Collect the fraction at the correct boiling point (e.g., 36°C for isopropyl chloride) [1].
  • Technical Notes: The sulfuric acid remains in the vessel with carbonized and reacted impurities. This process yields an essentially pure, anhydrous alkyl halide [1].
Protocol 2: Derivatization for Trace Residual Analysis

This modern method is for quantifying trace levels of volatile alkyl iodides/bromides in complex matrices (e.g., drug substances) by converting them to alkyl chlorides for headspace GC analysis [3].

  • Reagents & Materials: Alkyl iodide/bromide standard; Hydrogen chloride source (e.g., 4M HCl in dioxane); Appropriate solvent (DMF, NMP, DMAc); API sample as hydrochloride salt [3].
  • Instrumentation: Headspace autosampler; Gas Chromatograph with Flame Ionization Detector (GC-FID); DB-1 or similar non-polar column (60m x 0.32 mm, 3.0 µm) [3].
  • Step-by-Step Procedure:
    • Sample Prep: Weigh sample and standard into a headspace vial. Add solvent and a stoichiometric excess of HCl [3].
    • Derivatization: The conversion to the alkyl chloride occurs in the vial during the headspace oven equilibration (e.g., 10 min at 110°C). No separate reaction step is needed [3].
    • GC Analysis: The formed alkyl chloride is analyzed by standard headspace GC-FID. Method provides excellent recovery (92-110%) and sensitivity (detection limit for iodomethane at 0.1 µg/mL) [3].
  • Technical Notes: This method exploits the superior leaving group ability of iodide over chloride. The conversion is fast, complete under these conditions, and the resulting alkyl chlorides are more stable and volatile for GC analysis [3].

Analytical Method Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate purification or analysis strategy based on your sample characteristics and goals.

Frequently Asked Questions

What are the most common reactions that alkyl halides undergo?

Alkyl halides primarily undergo nucleophilic substitution and elimination reactions [4]. The polar carbon-halogen bond makes the carbon electrophilic, susceptible to attack by nucleophiles (e.g., in the Finkelstein reaction) [5]. With strong bases, they can undergo dehydrohalogenation to form alkenes [4].

How does the structure of the alkyl halide affect its reactivity?
  • In SN2 reactions: Reactivity order is methyl > primary > secondary > tertiary. This is due to steric hindrance around the electrophilic carbon [4].
  • In SN1 reactions: Reactivity order is tertiary > secondary > primary > methyl. This depends on the stability of the carbocation intermediate [4].
  • Based on the Halogen: The decreasing order of reactivity is RI > RBr > RCl > RF, as the bond strength decreases down the halogen group [4].
Why is derivatization to alkyl chlorides sometimes preferred for analysis?

While alkyl iodides/bromides are more reactive, alkyl chlorides are more stable and volatile under standard GC conditions [3]. Purposeful conversion (e.g., using HCl) allows for more accurate and stable measurement of these reactive residuals, especially in complex matrices like pharmaceutical APIs [3].

References

column chromatography vs recrystallization Kelex 100

Author: Smolecule Technical Support Team. Date: February 2026

Column Chromatography Troubleshooting Guide

The table below summarizes common issues encountered during column chromatography and their recommended solutions, based on established laboratory practice [1].

Problem Description Likely Solutions
Poor Separation Inadequate resolution between compound bands. Optimize solvent (eluent) polarity; use gradient elution; ensure proper, even column packing; reduce sample load; consider using smaller silica gel particle size.
Tailing Peaks have a pronounced trailing edge. Deactivate silica (e.g., with water); use a more polar solvent system; ensure sample is fully dissolved and not overloaded.
Streaking Bands move down the column as uneven, vertical streaks. Use a protective layer of sand on top of the silica; avoid letting the column run dry; ensure the silica surface is not disturbed during sample loading.
Slow Flow Rate Mobile phase moves through the column too slowly. Use a larger particle size stationary phase; apply gentle pressure (flash chromatography); check for clogging at the bottom frit or stopcock.
Compound Decomposition The desired product degrades on the column. Switch to a less reactive stationary phase (e.g., alumina); minimize run time; postpone purification or use an alternative method like recrystallization.
Bubbles in Column Air bubbles form within the stationary phase. Ensure the column is properly wet and packed; degas the mobile phase; avoid sudden temperature changes.

Detailed Protocol: Dry Loading a Sample

A "dry load" can be used when your compound has poor solubility in the initial column solvent [1].

  • Dissolve: Completely dissolve your sample in a minimal amount of a solvent that dissolves it well (e.g., Dichloromethane).
  • Add Adsorbent: Add dry silica gel to the solution (approximately 10-20 times the mass of your sample) and swirl gently to create a suspension.
  • Evaporate: Use a rotary evaporator to gently remove all the solvent, resulting in a dry, free-flowing powder.
  • Load: Carefully add your initial eluent to the prepared column. Use a pipette to slowly pour the dry, sample-impregnated silica onto the top of the wet column without disturbing the surface.
  • Run Column: Proceed with running the column as usual.

Technical Note: Kelex 100 Reagent

Kelex 100 is a specialized chelating reagent used primarily in hydrometallurgy for solvent extraction [2].

  • Primary Application: It is designed to selectively extract copper ions from acidic leach liquors (pH range of 1-3) [2].
  • Mechanism: It forms an extremely stable complex with copper, forcing the extraction equilibrium toward the loaded organic phase. This loaded copper can then be stripped with concentrated sulfuric acid to produce a pure copper sulfate solution [2].
  • Related Analytical Use: Kelex 100 has also been used in analytical chemistry to prevent contamination. It can be impregnated onto a silica C18 substrate to create a scavenger column that removes stray aluminum from the mobile phase in chromatographic systems [3].
  • Solvent Compatibility: Its extraction performance is the same in both kerosene and aromatic petroleum solvents [2].

Alternative Techniques & Visualization

Since a direct comparison to recrystallization was not available, the diagram below outlines a general decision workflow for choosing a purification method, based on common laboratory practice.

start Start: Mixture to Purify solid Is the target compound a solid at room temperature? start->solid liquid Is the target compound a liquid at room temperature? start->liquid chrom Chromatography (Column, TLC, HPLC) solid->chrom  No thermo Is the compound thermally stable? solid->thermo  Yes distill Distillation liquid->distill  No similar Do components have similar chemical properties (polarity, size, charge)? liquid->similar  Yes recryst Recrystallization thermo->chrom  No diff Do components have differing solubility in a solvent? thermo->diff  Yes diff->recryst  Yes diff->chrom  No similar->chrom

Frequently Asked Questions

Q1: What should I do if my compound is not stable on silica gel? If you suspect on-column decomposition, first run a 2D TLC to confirm. If confirmed, consider using alumina as an alternative stationary phase, or switch to a non-chromatographic purification method such as recrystallization or distillation [1].

Q2: How do I determine the correct flow rate for my column? The optimal flow rate depends on the column diameter. If the flow is too slow, bands will widen due to diffusion. If it's too fast, equilibration is poor, leading to tailing. Adjust the stopcock to find a rate where bands move down as tight, horizontal rings. Larger diameter columns can generally tolerate faster flow rates than smaller ones [1].

Q3: When should I consider using Kelex 100? Kelex 100 is highly specific. It should be considered primarily for processes requiring the selective liquid-liquid extraction of copper from acidic aqueous solutions. Its use in standard organic synthesis or drug development purification is very specialized, such as creating scavenger columns to remove metal contaminants [2] [3].

References

Kelex 100 vs pleconaril antiviral activity

Author: Smolecule Technical Support Team. Date: February 2026

Pleconaril Antiviral Profile

The following table consolidates the key experimental and clinical data available for Pleconaril.

Feature Description
Drug Class Viral capsid inhibitor [1] [2] [3]
Primary Antiviral Target Viruses in the Picornaviridae family (e.g., Enterovirus, Rhinovirus) [1] [2] [3]
Mechanism of Action Binds to a hydrophobic pocket in the viral capsid protein VP1. This stabilizes the capsid, preventing viral uncoating and attachment to host cells [1] [2] [3].
In Vitro Potency (IC₅₀) 50 nM (inhibition of viral replication) [1]

| In Vivo/Clinical Efficacy | • Experimentally induced Coxsackievirus A21 infection: Significant reduction in viral shedding and illness symptoms vs. placebo [4]. • Compassionate use: Used in severe enterovirus infections in neonates and immunodeficient patients [1]. | | Activity Against FMDV | Not effective against Foot-and-Mouth Disease Virus (FMDV) serotype O in vitro [5]. |

Detailed Experimental Protocols

Here are the methodologies from key studies investigating Pleconaril's activity.

Clinical Trial in Experimentally Induced Coxsackievirus A21 Infection [4]
  • Objective: To assess the efficacy and safety of Pleconaril in treating a viral respiratory infection.
  • Design: A randomized, double-blind, placebo-controlled study.
  • Subjects: 33 adults.
  • Dosing: Treatment group received 200 mg Pleconaril orally twice daily (with an initial 400 mg loading dose) for 7 days.
  • Viral Challenge: Fourteen hours after the initial dose, subjects were inoculated intranasally with 100 plaque-forming units of coxsackievirus A21.
  • Primary Outcomes: Measurement of viral shedding in nasal secretions, nasal mucus production, and total respiratory illness symptom scores.
In Vitro Assessment Against Foot-and-Mouth Disease Virus (FMDV) [5]
  • Objective: To evaluate the in vitro antiviral efficacy of Pleconaril against FMDV.
  • Cell Line: Baby Hamster Kidney (BHK21) cells.
  • Methodology:
    • Cytotoxicity Assay: Determined the Maximum Non-Toxic Concentration (MNTC) of Pleconaril for BHK21 cells.
    • Antiviral Activity: Cells were infected with FMDV serotypes O, A, and Asia 1 and treated with Pleconaril at concentrations below the MNTC.
    • Analysis: Antiviral activity was evaluated through:
      • Cytopathic Effect (CPE) Inhibition Assay: Visual inspection for virus-induced cell death.
      • Sandwich ELISA & Molecular assays (PCR/real-time PCR): Detection of viral antigen and nucleic acid to confirm viral replication.

Mechanism of Action Workflow

The diagram below illustrates the established mechanism of action for Pleconaril.

pleconaril_mechanism Pleconaril Pleconaril VP1_Pocket Hydrophobic Pocket in Capsid Protein VP1 Pleconaril->VP1_Pocket Binds to Rigid_Capsid Rigid and Stabilized Viral Capsid VP1_Pocket->Rigid_Capsid Block_Uncoating Blockage of Viral RNA Uncoating Rigid_Capsid->Block_Uncoating Block_Attachment Inhibition of Host Cell Attachment Rigid_Capsid->Block_Attachment Replication_Inhibition Inhibition of Viral Replication Block_Uncoating->Replication_Inhibition Block_Attachment->Replication_Inhibition

Research Status and Considerations

  • Regulatory Status: Pleconaril is not approved by the U.S. FDA. Its initial New Drug Application was rejected primarily due to safety concerns, including the induction of cytochrome P450 3A enzymes (which leads to drug interactions) and side effects like menstrual irregularities in women using oral contraceptives [1] [2] [3].
  • Resistance: Resistance to Pleconaril can develop through mutations in the VP1 capsid protein (e.g., at positions 152 and 191 in rhinovirus, and 1092 in coxsackievirus B3), which decrease the drug's binding efficiency [3].

How to Proceed with the Comparison

Since data on "Kelex 100" is unavailable in the context of antiviral research, you may find it helpful to:

  • Verify the compound name: "Kelex 100" might be a code name for a developmental compound, or it could be known by a different standardized name (e.g., an IUPAC name or a generic name). Confirming this is the first step.
  • Search specialized databases: Once the identity is confirmed, you can search for pharmacological data in specialized databases like PubMed, Google Scholar, or chemical registries such as PubChem.

References

7-(4-ethyl-1-methyloctyl)quinolin-8-ol comparison other hydroxyquinolines

Author: Smolecule Technical Support Team. Date: February 2026

Comprehensive Comparison of Hydroxyquinoline Derivatives

The table below summarizes the core characteristics and applications of several significant hydroxyquinoline derivatives, highlighting the unique profile of 7-(4-ethyl-1-methyloctyl)quinolin-8-ol.

Compound Name Core Structure & Key Modifications Key Properties & Mechanisms Primary Research/Application Context
This compound (Kelex-100) [1] [2] [3] 8-HQ with 7-(4-ethyl-1-methyloctyl) side chain [1] Lipophilic liquid; pKa ~4.94; Novel noble metal extractant [1] [2] [3] Organic synthesis; Pharmaceutical intermediate; Solvent extraction of metals [2] [3]
8-Hydroxyquinoline (Oxine) [4] [5] Parent 8-HQ structure Amphoteric; pKa ~9.9; Metal chelator (forms 1:1 or 1:2 M:Ox complexes); Antioxidant [4] [6] [5] Nucleic acid purification buffer additive; Precursor to bioactive derivatives; Antiseptic/disinfectant [4] [5]
Nitroxoline [4] [7] 8-HQ with nitro group at C-5 [4] Clinically used antimicrobial; Zinc ionophore (PBT2 is analog) [4] Treatment of bacterial and fungal infections; Anti-cancer research [4]
Clioquinol [4] 8-HQ with chlorine and iodine substituents Metal chelator; Antimicrobial [4] Historically used for intestinal infections; Research in neurodegenerative diseases [4]
PBT2 [4] 8-HQ derivative (5,7-dichloro-2-[(dimethylamino)methyl]quinolin-8-ol) Zinc ionophore [4] Investigated for Alzheimer's disease; Antibiotic sensitizer [4]

Detailed Comparative Analysis

Mechanism of Action: Metal Binding and Beyond

The biological and chemical activity of hydroxyquinolines is deeply rooted in their metal-chelating ability.

  • Metal Chelation and Antimicrobial Activity: The 8-hydroxyquinoline scaffold is a privileged structure for metal chelation [4]. Its derivatives can chelate heavy metals, making them useful for removing metals from cell lysates [4]. This metal chelation property is central to its antimicrobial activity, functioning as an antioxidant and stabilizing phenol in extraction buffers [4]. For instance, 8-hydroxyquinoline kills Mycobacterium tuberculosis in a copper-dependent manner [4]. The lipophilic side chain of Kelex-100 enhances its ability to sequester metals into organic solvents [2] [3].
  • Ionophore Activity: Some derivatives, like PBT2, act as zinc ionophores, transporting zinc ions across cell membranes and sensitizing resistant bacteria to traditional antibiotics [4].
  • Receptor Blocking: A novel mechanism was identified for the 8-hydroxyquinoline scaffold, where derivatives like chloroxine and broxyquinoline act as histamine receptor 2 (HRH2) blockers, potentially modulating gastric acid secretion [7].
  • Specific Pathway Inhibition: Research on a novel derivative (8-ol, NSC84094) shows it can inhibit the HMGB1-mediated caspase-11 signaling pathway, a key player in sepsis, by binding directly to HMGB1 and disrupting its interaction with LPS [8].
Experimental Data and Protocols

While specific bioassay data for Kelex-100 is sparse in the searched literature, the following protocols for other 8-HQ derivatives illustrate common experimental approaches.

  • Protocol 1: Assessing Efficacy in an Endotoxemia Model [8]

    • Objective: To evaluate the protective effect of an 8-HQ derivative against LPS-induced lethality.
    • Procedure:
      • Animal Pretreatment: Mice (8-10 weeks old) are intraperitoneally pretreated with the inhibitor (e.g., 4 mg/kg of 8-ol) 30 minutes before LPS challenge.
      • Disease Induction: Mice are intraperitoneally injected with a high dose of LPS (e.g., 20 mg/kg from E. coli O111:B4).
      • Monitoring: Mice are monitored four times daily for 5 days for survival.
      • Sample Collection: Alternatively, mice are sacrificed at 16-24 hours post-injection to collect serum and tissue samples for analysis of cytokines (e.g., IL-1α, IL-1β) and organ injury.
  • Protocol 2: Screening for HRH2 Blocking Activity [7]

    • Objective: To identify novel HRH2 blockers using a yeast-based sensor.
    • Procedure:
      • Sensor Activation: A yeast strain expressing the human HRH2 is activated by adding histamine (e.g., 1 mM).
      • Compound Addition: The chemical library compounds are added to the activated sensor.
      • Luminescence Measurement: A reduction in luminescence signal indicates potential HRH2 blocking activity.
      • Dose-Response & Validation: Hit compounds are subjected to dose-response curves in yeast and validated in mammalian cell assays.

Mechanism of Action Visualizations

The following diagrams illustrate the key biological pathways and mechanisms discussed for hydroxyquinoline derivatives.

g1 LPS LPS HMGB1 HMGB1 LPS->HMGB1 HMGB1-LPS\nComplex HMGB1-LPS Complex HMGB1->HMGB1-LPS\nComplex Cytosol Cytosol Caspase11 Caspase11 Caspase-11\nOligomerization Caspase-11 Oligomerization Caspase11->Caspase-11\nOligomerization Pyroptosis Pyroptosis OrganInjury OrganInjury Pyroptosis->OrganInjury IL1_Release IL1_Release IL1_Release->OrganInjury Cytosolic\nLPS Delivery Cytosolic LPS Delivery HMGB1-LPS\nComplex->Cytosolic\nLPS Delivery Transports into Cytosolic\nLPS Delivery->Caspase11 GSDMD GSDMD Caspase-11\nOligomerization->GSDMD Cleaved GSDMD-N Cleaved GSDMD-N GSDMD->Cleaved GSDMD-N Cleaved GSDMD-N->Pyroptosis Cleaved GSDMD-N->IL1_Release 8-ol (NSC84094) 8-ol (NSC84094) 8-ol (NSC84094)->HMGB1 Binds to & Alters Conformation 8-ol (NSC84094)->HMGB1-LPS\nComplex Disrupts

Inhibition of Sepsis Pathway by 8-HQ Derivative: This diagram shows how an 8-hydroxyquinoline derivative (8-ol) inhibits the HMGB1-caspase-11 pathway in sepsis, protecting against organ injury [8].

g2 cluster_yeast Yeast-Based Sensor Screening cluster_mammalian Validation in Mammalian Cells a1 Express Human HRH2 in Yeast a2 Activate Sensor with Histamine a1->a2 a3 Add Compound Library a2->a3 a4 Measure Luminescence Signal a3->a4 Hit Identified HRH2 Blocker Hits (Chloroxine, etc.) a4->Hit b1 Confirm HRH2 Blocking Activity Hit->b1 8 8 b1->8 HQ_Scaffold Novel HRH2 Blocker Scaffold Identified: 8-Hydroxyquinoline

Discovery of Novel HRH2 Blockers: This workflow outlines the high-throughput screening process in yeast that identified 8-hydroxyquinoline as a novel scaffold for histamine receptor 2 (HRH2) blockers [7].

Key Takeaways for Research and Development

  • Kelex-100's Niche: Its primary distinction lies in its application as a lipophilic extractant for metals, a property derived from its specific alkyl substitution [2] [3]. Its potential in medicinal chemistry may be underexplored compared to other derivatives.
  • Versatility of the Scaffold: The 8-hydroxyquinoline core is a versatile pharmacophore with demonstrated activity against diverse targets (microbial, neurodegenerative, sepsis, gastric) [4] [8] [7]. Modifications at different positions (e.g., C-5, C-7) can fine-tune activity, lipophilicity, and target specificity [4].
  • Promising Avenues: Research into 8-HQ derivatives for treating sepsis by targeting the HMGB1-caspase-11 pathway [8] and their newly discovered role as HRH2 blockers [7] represent exciting and novel therapeutic directions beyond their traditional antimicrobial use.

References

Quantitative Data Summary of Quinoline Analogues as VP1 Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

The table below consolidates experimental data for a notably potent quinoline analogue, Compound 19, from a 2022 study [1].

Compound ID Target Virus Assay/Cell Line EC50 (μM) Key Target & Mechanism Additional Pharmacokinetic Data

| Compound 19 | Enterovirus D68 (EV-D68) [1] | Various EV-D68 strains [1] | 0.05 - 0.10 μM [1] | VP1 protein inhibitor; inhibits viral replication [1] | - Bioavailability in rats: 23.9%

  • Human liver microsome metabolic stability (t₁/₂): 148 min [1] | | Compound 19 | EV-D68 [1] | Viral replication (Western blot) [1] | Active [1] | Confirmed VP1 interaction [1] | - | | Compound 19 | EV-D68 [1] | Viral replication (Immunofluorescence) [1] | Active [1] | Confirmed VP1 interaction [1] | - | | Compound 19 | EV-D68 [1] | Plaque formation assay [1] | Active [1] | Reduces viral plaque formation [1] | - |

Detailed Experimental Methodologies

Here are the detailed protocols for the key experiments cited in the table above, which were used to establish the VP1 inhibitor activity of Compound 19 [1].

  • Virtual Screening and Rational Design: The discovery process began with virtual screening of compounds against the VP1 protein. Promising hits were then optimized through rational drug design to create a series of quinoline analogues [1].
  • Antiviral Activity Assay (EC50 Determination)
    • Objective: To quantify the concentration of a compound required to achieve 50% protection of virus-infected cells from viral cytopathic effect (CPE).
    • Protocol: Various EV-D68 strains are used to infect cell monolayers. The compounds are serially diluted and added to the cells. After an incubation period, cell viability is measured using a method like the MTT assay. The EC50 value is calculated from the dose-response curve [1].
  • Mechanistic Studies (VP1 Interaction)
    • Objective: To confirm that the primary mechanism of action is through direct interaction with the viral VP1 capsid protein.
    • Protocol: The study used multiple approaches, including analysis of resistant virus mutants and biophysical binding assays, to conclusively demonstrate that the antiviral activity of these quinoline analogues stems from binding to the VP1 protein [1].
  • Viral Replication Inhibition Assays
    • Objective: To provide orthogonal validation of antiviral efficacy by measuring the reduction of viral protein and infectious virus particles.
    • Western Blot: Infected and compound-treated cell lysates are probed with specific antibodies to detect levels of viral proteins [1].
    • Immunofluorescence (IFA): Treated and infected cells are fixed and stained with fluorescent antibodies to visualize the presence and extent of viral infection under a microscope [1].
    • Plaque Formation Assay: Serial dilutions of virus from treated culture supernatants are used to infect fresh cell monolayers. A semi-solid overlay is applied, and after incubation, the number of clear zones (plaques) formed by viral cell death are counted to determine the titer of infectious virus [1].
  • Pharmacokinetic Evaluation
    • Objective: To assess the drug-likeness and in vivo stability of the lead compound.
    • Protocol: Compound 19 was administered to rat models to determine its oral bioavailability (the percentage of the drug that reaches systemic circulation). Metabolic stability was assessed in human liver microsomes to measure the half-life (t₁/₂) and intrinsic clearance (Cl₍ᵢₙₜ₎), predicting how long the compound would last in the human body [1].

Mechanism of Action and Signaling Context

While quinoline analogues can target various pathways in different diseases, their action as VP1 inhibitors against EV-D68 is relatively direct. The following diagram illustrates the mechanism and the broader signaling context that is often relevant for other quinoline-based anticancer therapies.

G cluster_viral Antiviral Mechanism (EV-D68) cluster_cancer Anticancer Context (Quinoline Kinase Inhibitors) Quinoline Quinoline VP1 VP1 Quinoline->VP1 Binds to Quinoline->VP1 RTK Receptor Tyrosine Kinase (e.g., c-Met, EGFR, VEGFR) Quinoline->RTK Inhibits (e.g., Cabozantinib) ViralCapsid ViralCapsid VP1->ViralCapsid Disrupts VP1->ViralCapsid ViralReplication ViralReplication ViralCapsid->ViralReplication Inhibits ViralCapsid->ViralReplication EV_D68_Infection EV_D68_Infection ViralReplication->EV_D68_Infection Blocks ViralReplication->EV_D68_Infection PI3K PI3K RTK->PI3K Activates RTK->PI3K Akt Akt PI3K->Akt Phosphorylates PI3K->Akt mTOR mTOR Akt->mTOR Activates Akt->mTOR CellSurvival Cell Survival Proliferation Akt->CellSurvival Promotes Akt->CellSurvival mTOR->CellSurvival Promotes mTOR->CellSurvival Angiogenesis Angiogenesis mTOR->Angiogenesis Promotes mTOR->Angiogenesis

The diagram above shows the direct antiviral mechanism of quinoline analogues targeting VP1 [1]. For comprehensive research, it is useful to know that the quinoline scaffold is also a well-established kinase inhibitor in oncology. These compounds often target receptor tyrosine kinases (like c-Met, EGFR, VEGFR), which dysregulate the PI3K/Akt/mTOR pathway—a crucial driver of cell survival, proliferation, and angiogenesis in cancer [2].

References

Comparative Analysis of Quinoline-Based Antiviral Agents: Structure-Activity Relationships and Therapeutic Potential

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Quinoline Scaffolds in Antiviral Drug Discovery

Quinoline, a heterocyclic aromatic compound consisting of a benzene ring fused with pyridine, represents one of the most privileged structural motifs in medicinal chemistry with demonstrated efficacy against diverse viral pathogens. The significance of quinoline-based compounds in antiviral therapy stems from their versatile molecular interactions with both viral and host targets, their favorable drug-like properties, and their synthetic tractability for structural optimization. Historically derived from natural products such as quinine isolated from Cinchona bark, quinoline derivatives have evolved to encompass a broad spectrum of therapeutic applications including antimalarial, antibacterial, and more recently, antiviral agents [1] [2]. The ongoing search for effective antiviral treatments, particularly in response to the COVID-19 pandemic, has revitalized interest in quinoline-based compounds as promising candidates for addressing emerging viral threats and overcoming resistance to existing therapies.

The structural adaptability of the quinoline scaffold enables medicinal chemists to introduce diverse substitutions at multiple positions, systematically tuning physicochemical properties and biological activities to enhance potency, selectivity, and pharmacokinetic profiles. This comprehensive analysis examines the structure-activity relationships (SAR) of contemporary quinoline-based antiviral agents, comparing their performance against alternative therapeutic approaches, and providing detailed experimental protocols for evaluating their efficacy. By integrating quantitative biological data, structural insights, and mechanism-of-action analyses, this guide serves as a reference for researchers engaged in the rational design of next-generation quinoline-derived antiviral therapeutics.

SARS-CoV-2 Papain-Like Protease (PLpro) Inhibitors

Comparative Analysis of Quinoline-Based PLpro Inhibitors

The SARS-CoV-2 papain-like protease (PLpro) represents a compelling antiviral target due to its dual functional role in viral replication and host immune suppression. PLpro cleaves viral polyproteins to generate functional non-structural proteins essential for viral replication while simultaneously removing ubiquitin and ISG15 from host proteins, thereby dampening interferon-mediated antiviral responses [3]. This strategic targeting of both viral and host-directed mechanisms provides a therapeutic advantage by potentially reducing the emergence of resistance compared to therapies targeting exclusively viral components. Recent advances have yielded several promising quinoline-based PLpro inhibitors with notable antiviral efficacy, as summarized in Table 1.

Table 1: Comparative Antiviral Profiles of Quinoline-Based PLpro Inhibitors

Compound Structural Features PLpro IC₅₀ Antiviral EC₅₀ Selectivity Index Key Observations
Jun13296 Quinoline-based non-covalent inhibitor targeting BL2 and Val70Ub sites Not specified Significantly lower than Jun12682 Not specified 10-fold greater activity than Jun12682; reduces IL-6 and IFN-γ; effective against nirmatrelvir-resistant variants [3]
Jun12682 Non-covalent biarylphenyl PLpro inhibitor Not specified Higher than Jun13296 Not specified Precursor to Jun13296 with moderate antiviral activity [3]
Jun12665 Quinoline analog with flipped orientation Not specified Not specified Not specified 2-pyrazolyl group fits into BL2 groove [3]

The structural evolution from initial quinoline-based PLpro inhibitors to optimized compounds like Jun13296 demonstrates key principles in antiviral drug design. Jun13296 emerged from systematic optimization of earlier compounds, featuring substitutions that enhance interactions with both the BL2 groove and Val70Ub binding site of PLpro [3]. X-ray crystallographic analyses confirmed that strategic incorporation of 2-aryl substituents and optimization of linker-aminoadid moieties significantly improved binding affinity and antiviral potency. This compound exhibits a biphasic plasma release profile with concentrations remaining above the effective antiviral level for over eight hours post-administration, addressing a critical pharmacokinetic requirement for sustained therapeutic efficacy [3].

Experimental Protocols for PLpro Inhibitor Evaluation

The standardized experimental methodology for assessing quinoline-based PLpro inhibitors involves a multidisciplinary approach combining biochemical, virological, and pharmacological assessments. In vitro PLpro inhibition assays typically employ recombinant SARS-CoV-2 PLpro incubated with fluorogenic substrates such as Ub-AMC or ISG-AMC in the presence of varying compound concentrations. Fluorescence measurements (excitation 360 nm, emission 460 nm) quantify enzymatic activity, with IC₅₀ values determined from dose-response curves using non-linear regression analysis [3].

For antiviral efficacy assessment, researchers employ cell culture-based infection models using SARS-CoV-2 isolates (e.g., MUC-IMB-1/2020) or reporter viruses (e.g., SARS-CoV-2 d6-YFP) in permissive cell lines such as Vero 76 and human Caco-2 cells. Infected cells are treated with serial compound dilutions, and antiviral activity is quantified via multiple readouts including:

  • YFP-based automated fluorometry for reporter viruses
  • Immunofluorescence staining for viral spike protein or double-stranded RNA
  • Plaque reduction assays to quantify infectious viral titers
  • qRT-PCR to measure viral RNA copies [3] [4]

Cytotoxicity assessments using Neutral Red uptake, MTT, or similar viability assays are performed in parallel to determine selective indices (CC₅₀/EC₅₀). In vivo efficacy studies typically utilize mouse models of SARS-CoV-2 infection, monitoring survival rates, weight changes, viral loads in respiratory tissues, and histopathological examination of lung inflammation and damage [3].

The diagram below illustrates the key structural evolution from early quinoline-based PLpro inhibitors to the optimized Jun13296 compound:

Early Early Quinoline Inhibitors (e.g., Jun11313) Intermediate Intermediate Optimization (e.g., Jun12682) Early->Intermediate Naphthalene to quinoline with conjugated linker Jun13296 Jun13296 Optimized Compound Intermediate->Jun13296 Aromatic substitutions at 2-aryl position Features Key Structural Features: - Enhanced BL2 groove binding - Improved Val70Ub site interactions - Optimized linker-amino acid moiety Jun13296->Features Structural basis for enhanced potency

Human Dihydroorotate Dehydrogenase (DHODH) Inhibitors

SAR Analysis of 4-Quinoline Carboxylic Acid Derivatives

Targeting host factors essential for viral replication represents a strategic approach for developing broad-spectrum antivirals with reduced potential for resistance development. Human dihydroorotate dehydrogenase (DHODH), the fourth enzyme in the de novo pyrimidine biosynthesis pathway, has emerged as a promising host-directed antiviral target because many RNA viruses depend on elevated pyrimidine pools for efficient replication [5]. Inhibition of DHODH depletes cellular pyrimidine nucleotides, thereby impairing viral RNA synthesis without completely abolishing host cellular functions due to salvage pathway redundancy. The 4-quinoline carboxylic acid scaffold has yielded particularly potent DHODH inhibitors with exemplary antiviral activity, as detailed in Table 2.

Table 2: Structure-Activity Relationships of 4-Quinoline Carboxylic Acid DHODH Inhibitors

Compound C(7) Substituent C(2) Biaryl Ether DHODH IC₅₀ (nM) VSV EC₅₀ (μM) Influenza WSN EC₅₀ (μM)
C1 Cl O(CH₂)₂CH₃ Not specified 4.7 Not specified
C5 Cl OCF₃ Not specified 0.5 Not specified
C11 Cl OPh Not specified 1.3 Not specified
C12 F OPh 1.0 0.11 0.041
C13 Br OPh Not specified 3.1 Not specified
C18 H OPh Not specified 1.0 Not specified
Brequinar N/A N/A Comparable 0.3 Not specified

The SAR analysis reveals several critical structural requirements for potent DHODH inhibition and antiviral activity. The free carboxylic acid at position 4 is essential for activity, as esterification (e.g., C12-methyl ester) virtually abolishes antiviral efficacy [5]. At the C(7) position, small electron-withdrawing groups such as fluoro (C12) significantly enhance potency compared to chloro (C11), bromo (C13), or hydrogen (C18) substituents, while larger groups like trifluoromethoxy (C14) or methoxy (C15) dramatically reduce activity. The optimal C(2) biaryl ether moiety provides superior activity compared to alkyl ether or alkyl chain alternatives, with the diaryl ether configuration in C12 demonstrating particularly potent inhibition of both vesicular stomatitis virus (VSV) and influenza WSN strain replication [5].

The structural basis for this potent inhibition was elucidated through X-ray crystallography of human DHODH complexed with C44 (6-fluoro-2-(5-isopropyl-2-methyl-4-phenoxyphenyl) quinoline-4-carboxylic acid), confirming interactions with key residues in the ubiquinone binding tunnel and providing rational explanations for the observed SAR [5]. The strategic incorporation of lipophilic substituents at the C(2) position enhances membrane permeability and cellular uptake, addressing a common limitation of DHODH inhibitors that typically exhibit a significant potency gap between enzymatic and cellular assays.

Experimental Protocols for DHODH Inhibitor Assessment

The standardized evaluation of quinoline-based DHODH inhibitors employs a tiered experimental approach beginning with enzymatic assays, progressing to cell-based antiviral efficacy testing, and culminating in mechanistic studies. DHODH enzymatic assays typically utilize recombinant human DHODH incubated with substrate dihydroorotate and electron acceptor coenzyme Q₀, monitoring the initial rate of orotate production spectrophotometrically at 295 nm or the coupled reduction of 2,6-dichloroindophenol (DCIP) at 610 nm [5].

For antiviral activity assessment, researchers employ cytopathic effect (CPE) reduction assays in virus-infected cells (e.g., MDCK epithelial cells for influenza, Vero cells for VSV). Cells are infected with virus at low multiplicity of infection (MOI 0.01-0.1) and treated with compound serial dilutions. After an appropriate incubation period (48-72 hours), cell viability is quantified using MTT, XTT, or similar metabolic dyes, and EC₅₀ values are calculated from dose-response curves [5]. Cytotoxicity determinations run in parallel using identical compound dilutions in uninfected cells ensure that antiviral effects are not attributable to general cellular toxicity.

Mechanistic validation of DHODH targeting typically involves rescue experiments in which addition of exogenous uridine (50-100 μM) reverses the antiviral effect by bypassing the pyrimidine biosynthesis blockade. Additionally, direct measurement of intracellular pyrimidine pools via HPLC-MS/MS confirmation provides further evidence of DHODH engagement [5].

The following diagram illustrates the strategic targeting of DHODH and its antiviral consequences:

Quinoline Quinoline DHODH Inhibitor DHODH Human DHODH Enzyme Quinoline->DHODH Binds to ubiquinone binding site Inhibition INHIBITION Quinoline->Inhibition Pyrimidine Pyrimidine Biosynthesis DHODH->Pyrimidine Catalyzes dihydroorotate to orotate conversion UTP_CTP UTP/CTP Pools Pyrimidine->UTP_CTP De novo synthesis Viral_RNA Viral RNA Synthesis UTP_CTP->Viral_RNA Essential nucleotides Inhibition->DHODH

Structural Insights and Molecular Optimization Strategies

Key Structural Modifications and Their Impact on Antiviral Activity

The systematic optimization of quinoline-based antiviral agents has revealed distinct structure-activity relationships that transcend specific molecular targets. Analysis across multiple chemical series and viral targets enables identification of generalizable design principles that inform future medicinal chemistry campaigns. The quinoline nucleus provides a versatile platform for strategic substitutions that profoundly influence target engagement, physicochemical properties, and ultimately, therapeutic efficacy.

The C(2) position of the quinoline ring consistently emerges as a critical determinant of antiviral potency across diverse targets. In PLpro inhibitors, incorporation of appropriately substituted 2-aryl groups enables dual engagement of the BL2 groove and Val70Ub binding site, dramatically enhancing affinity [3]. Similarly, for DHODH inhibitors, the C(2) biaryl ether moiety in compounds such as C12 provides optimal hydrophobic interactions within the ubiquinone binding tunnel while maintaining favorable drug-like properties [5]. The consistent superiority of diaryl ethers over alkyl ethers or alkyl chains suggests that this configuration optimally balances molecular rigidity for preorganization with sufficient conformational flexibility for induced-fit binding.

The C(4) position demonstrates target-dependent requirements, with a free carboxylic acid being essential for DHODH inhibition but dispensable for PLpro targeting. For DHODH inhibitors, the carboxylic acid engages in critical ionic interactions with basic residues in the active site, explaining why esterification or replacement ablates activity [5]. In contrast, PLpro inhibitors such as Jun13296 utilize diverse C(4) substitutions that optimize pharmacokinetic properties without compromising target engagement [3].

The C(7) position exhibits a consistent preference for small, electronegative substituents across multiple target classes. Fluorine substitution at this position consistently enhances potency, likely due to a combination of electronic effects on quinoline ring electronics and optimal steric complementarity within binding pockets [5]. This "fluoro effect" is particularly pronounced in DHODH inhibitors, where C(7)-fluoro analogue C12 exhibits approximately 10-fold greater potency than the corresponding chloro analogue C11 [5].

Emerging Chemical Series and Hybrid Approaches

Recent advances in quinoline-based antiviral development have explored strategic molecular hybridization combining the quinoline scaffold with other pharmacophoric elements to enhance efficacy or overcome resistance. Quinoline-morpholine hybrids represent a promising approach, with several compounds demonstrating superior anti-SARS-CoV-2 activity compared to reference drugs such as chloroquine [4]. In these hybrids, the morpholine moiety likely contributes to improved solubility and membrane permeability while potentially engaging in additional target interactions.

Another innovative approach involves developing quinoline-phenothiazine hybrids, exemplified by the synthesis of 6H-8-trifluoromethylquinobenzothiazine derivatives that demonstrate promising anticancer and potential antiviral activities [6]. The incorporation of dialkylaminoalkyl side chains, reminiscent of neuroleptic drugs, enhances cellular penetration and may enable activity against viral infections of the central nervous system. These hybrid approaches exemplify the continuing innovation in quinoline-based drug design, leveraging historical knowledge while addressing contemporary therapeutic challenges.

Research Implications and Future Directions

Second, the therapeutic promise of optimized quinoline derivatives extends beyond their immediate antiviral efficacy. Compounds such as Jun13296 demonstrate valuable anti-inflammatory properties through reduction of proinflammatory cytokines including IL-6 and IFN-γ, potentially addressing the immunopathological components of viral diseases [3]. This dual antiviral/anti-inflammatory activity represents a particularly valuable therapeutic profile for managing severe viral infections where excessive inflammation contributes to disease pathogenesis.

Third, the consistent effectiveness of quinoline-based compounds against resistant viral variants suggests a higher genetic barrier to resistance, especially for host-targeting approaches. Jun13296 maintains potency against SARS-CoV-2 variants with resistance to nirmatrelvir (including triple mutants isolated from immunocompromised patients after prolonged Paxlovid treatment), highlighting its potential as a salvage therapy or component of combination regimens [3]. Similarly, the host-targeting mechanism of DHODH inhibitors provides inherent protection against viral mutational escape.

Despite these promising advances, several research gaps merit continued investigation. The pharmacokinetic optimization of quinoline-based antivirals requires further attention, particularly regarding blood-brain barrier penetration for treating neurotropic viral infections. Additionally, the clinical translation of host-targeting strategies must carefully balance antiviral efficacy against potential mechanism-based toxicities, though the favorable clinical experience with DHODH inhibitors such as leflunomide provides reassurance regarding this risk-benefit profile [5].

Future research directions should prioritize combination therapy strategies pairing quinoline-based agents with complementary mechanisms of action, potentially enabling dose reduction while minimizing resistance development. The development of prodrug approaches to enhance oral bioavailability and the exploration of inhalated formulations for direct respiratory delivery represent promising avenues for optimizing therapeutic utility. Additionally, expanding the investigation of quinoline-based antivirals against emerging viral threats beyond coronaviruses would leverage the broad-spectrum potential evident in the DHODH inhibitor series.

References

Kelex 100 Copper Complex in Solvent Extraction

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key characteristics of the Kelex 100 copper complex based on industrial studies, which highlight its inherent stability.

Feature Description
Complex Type Extremely stable chelate complex [1].
Function Selectively extracts copper ions from acidic leach liquors (pH 1-3) [1].
Stripping Reversal of extraction is possible using concentrated sulfuric acid (120-150 g/L) [1].
Loading Capacity A 5% (V/V) solution in kerosene has a maximum loading capacity of ~4.0 g/L of copper [1].
Kinetics Extraction kinetics are reported to be fast [2].

Experimental Insights and Methodologies

While direct stability protocols for drug development are unavailable, experimental data from metallurgical research provide insight into its behavior.

  • Kinetic Analysis: A study modeled the kinetics of Cu²⁺ extraction by Kelex 100 across a heptane-water interface. The process was monitored in situ using Attenuated Total Internal Reflectance Spectroscopy (ATR-IR), and the temporal characteristics were accounted for with a diffusion-reaction model [3] [4]. Rate constants were determined using stopped-flow experiments in a neutral micelle system [3].
  • Comparative Performance: Research comparing extractants for copper recovery from ammoniacal solutions noted that a high concentration (7.5% V/V) of Kelex 100 was required for complete copper extraction, whereas another reagent, LIX984N, achieved this with only 1% concentration [2]. This suggests that while Kelex 100 forms a very stable complex, its extraction efficiency under those specific conditions was lower than modern alternatives.

The following diagram illustrates the general experimental workflow for studying the Kelex 100-copper complex interaction as described in these kinetic studies.

start Study Setup a Create Heptane-Water Interface System start->a b Introduce Cu²⁺ and Kelex 100 a->b c Monitor Reaction In-Situ with ATR-IR Spectroscopy b->c d Model Temporal Data with Diffusion-Reaction Model c->d e Determine Rate Constants via Stopped-Flow (Micelle System) d->e

Research Context: Copper Complexes in Drug Development

It is important to distinguish Kelex 100 from the copper complexes being explored in medicine.

  • Kelex 100 is a commercial reagent specifically designed for industrial hydrometallurgy [1] [5]. Its application is centered on purifying copper from ore leachates, not for biological use.
  • Biologically Active Copper Complexes are a distinct class of compounds being researched for their anti-tumor, antimicrobial, and anti-inflammatory properties [6] [7] [8]. A key challenge in this field is that many promising copper complexes have low stability in biological media or suboptimal lipophilicity, which has prevented their widespread clinical adoption [6].

How to Proceed with Your Research

Given the gap in the current search results, I suggest the following steps to find the specialized information you need:

  • Refine Your Search Strategy: Use academic databases like PubMed, Scopus, or Web of Science with more specific terms such as "Cu(II) complex stability in plasma," "bioavailability of copper chelates," or "kinetic stability of metallodrugs."
  • Explore Related Complexes: Investigate the stability studies of copper complexes that have entered clinical trials, such as those in the Casiopeínas family or Cu(atsm) [8]. Their research data will be more relevant to the pharmaceutical context.
  • Consult Pharmaceutical Literature: Look into research on metal-based drug development and the specific hurdles of achieving sufficient in vivo stability for copper complexes [6] [7].

References

entervirus D68 inhibition mechanism quinoline derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Current State of EV-D68 Therapeutics

There are currently no FDA-approved antiviral treatments or vaccines for EV-D68 [1]. Recent research has progressed in two main directions: discovering the viral entry receptor and identifying inhibitors for key viral enzymes.

The table below summarizes the key therapeutic targets and recent advancements in EV-D68 drug discovery.

Therapeutic Target Research Advancement Key Findings/Compounds Experimental Evidence
Host Entry Receptor (MFSD6) Identification of a novel entry receptor in 2025 [2] Protein MFSD6 is an essential entry receptor; soluble MFSD6 acts as a decoy in mice [2]. In vitro gene knockout, in vivo mouse protection study, Cryo-EM structural analysis [2].
Viral 3C Protease Computational discovery of natural inhibitors in 2025 [3] Withaferin-A and Baicalin identified as top candidates with high binding affinity to 3C protease [3]. Molecular docking, pharmacokinetic prediction, molecular dynamics (100-ns simulation) [3].
Viral Capsid Historical clinical trials for WIN-like compounds [1] Pleconaril, Pocapavir, Vapendavir; issues with resistance and adverse effects [1]. Clinical trials for various enteroviruses; not approved for EV-D68 [1].

Promising EV-D68 Inhibition Mechanisms

The most current research focuses on disrupting the viral life cycle at the points of entry and polyprotein processing.

  • Blocking Viral Entry via MFSD6: The 2025 discovery of the MFSD6 receptor is a breakthrough. Researchers found that a soluble form of this protein acted as a decoy, binding to the virus and almost completely protecting mice from infection [2]. This mechanism is likened to a key (the virus) being inserted into a lock (the receptor), blocking anyone else from using it [2].
  • Inhibiting the 3C Protease: The 3C protease is a crucial enzyme for viral replication. A 2025 computational study screened natural compounds and identified Withaferin-A and Baicalin as stable, high-affinity binders to the protease's active site [3]. Withaferin-A showed a superior binding affinity of -10.7 kcal/mol [3].

Detailed Experimental Protocols

For the most promising, experimentally-backed direction, here is a deeper look at the methodologies used in the recent receptor research.

G Start Start: Identify EV-D68 Receptor Step1 1. Genome-wide CRISPR Knockout Screen Start->Step1 Step2 2. Infect Knockout Cell Pool with EV-D68 Step1->Step2 Step3 3. Select Surviving Cells (Resistant to Infection) Step2->Step3 Step4 4. Sequence to Identify Missing Gene (MFSD6) Step3->Step4 Step5 5. Validate: Express MFSD6 in Non-susceptible Cells Step4->Step5 Step6 6. In Vivo Decoy Assay Step5->Step6 Result Result: MFSD6 Confirmed as Essential Entry Receptor Step6->Result

This unbiased approach of systematically turning off each of the ~20,000 human genes identified MFSD6 as the most critical for viral entry [2].

G A A. Protein Production A1 Produce soluble MFSD6 protein A->A1 C1 Inject mice with soluble MFSD6 A1->C1 B B. Animal Model B1 Use mouse model for EV-D68 infection B->B1 C2 Challenge with EV-D68 B1->C2 C C. Treatment & Analysis C3 Monitor for infection and disease C1->C3 C2->C1 D Outcome: Strong Protection C3->D

This in vivo experiment demonstrated that the soluble MFSD6 protein functioned as an effective decoy, providing a clear path for developing host-targeted therapeutics or antibodies [2].

Research Gaps and Future Directions

Based on the current evidence, here are some strategic considerations for your research:

  • The Quinoline Gap is an Opportunity: The lack of published data on quinoline derivatives against EV-D68 means this is an untapped field. The established druggability of the quinoline scaffold [4] makes it a valid candidate for testing against EV-D68 targets like the 3C protease or the newly discovered MFSD6 receptor.
  • Focus on Validated Targets: Your highest probability of success lies in designing compounds that target the 3C protease or MFSD6 interaction. The computational study on 3C protease inhibitors provides a starting point for structure-based drug design [3].
  • Utilize Available Tools: The 3D models of the virus-receptor interaction [2] and protease-inhibitor complexes [3] are invaluable for in silico screening of quinoline compound libraries before moving to costly lab experiments.

References

×

XLogP3

7

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 4 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 2 of 4 companies with hazard statement code(s):;
H314 (50%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (50%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H413 (50%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

73545-11-6

General Manufacturing Information

8-Quinolinol, 7-(4-ethyl-1-methyloctyl)-: INACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types